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  • Product: 3-Triisopropylsilyloxy-4-chloroaniline
  • CAS: 1159977-62-4

Core Science & Biosynthesis

Foundational

What is the CAS number and chemical structure of 3-Triisopropylsilyloxy-4-chloroaniline

An In-depth Technical Guide to 3-Triisopropylsilyloxy-4-chloroaniline For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Triisopropylsilyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Triisopropylsilyloxy-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Triisopropylsilyloxy-4-chloroaniline, a specialized organosilicon compound. While not a widely cataloged chemical, its structure suggests significant utility in modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document elucidates the compound's identity, proposes a robust synthetic pathway from a logical precursor, provides predicted spectroscopic data for characterization, and explores its potential applications as a strategic building block. The methodologies and claims presented herein are grounded in established chemical principles and supported by data from analogous, well-documented compounds.

Compound Identification and Chemical Structure

As of the latest revisions of major chemical databases, a specific CAS number has not been assigned to 3-Triisopropylsilyloxy-4-chloroaniline. This indicates its status as a niche research chemical rather than a commercially available stock item.

The chemical structure is explicitly defined by its IUPAC name: a chloroaniline core functionalized with a bulky triisopropylsilyl (TIPS) ether.

  • Core Scaffold: Aniline

  • Substituents:

    • A chlorine atom at the C4 position.

    • A triisopropylsilyloxy group (-O-Si(CH(CH₃)₂)₃) at the C3 position.

    • An amino group (-NH₂) at the C1 position.

Chemical Structure:

Table 1: Predicted Physicochemical Properties

Property Predicted Value Rationale / Comments
Molecular Formula C₁₅H₂₆ClNOSi Derived from structural components.
Molecular Weight 300.91 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to off-white solid or a viscous oil. Based on similar substituted anilines and silyl ethers.
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate, Hexanes). The large, nonpolar triisopropylsilyl group and the aromatic ring dominate the molecule's character.

| Stability | The TIPS ether is stable under a wide range of conditions but is sensitive to strong acids and fluoride ion sources. The aniline moiety is sensitive to strong oxidizing agents. | The steric bulk of the TIPS group provides significant stability compared to smaller silyl ethers.[1][2] |

Strategic Synthesis Protocol

The synthesis of 3-Triisopropylsilyloxy-4-chloroaniline is most logically achieved through the selective silylation of the hydroxyl group of a suitable precursor, 4-chloro-3-aminophenol. The hydroxyl group is more nucleophilic than the aromatic amine under neutral or slightly basic conditions, allowing for selective protection.

Proposed Synthetic Pathway:

Synthetic_Pathway Precursor 4-Chloro-3-aminophenol Product 3-Triisopropylsilyloxy-4-chloroaniline Precursor:e->Product:w Silylation Reagents TIPS-Cl, Imidazole or Triethylamine, DMF or DCM Reagents:s->Product:n

Caption: Proposed synthesis of 3-Triisopropylsilyloxy-4-chloroaniline.

Experimental Protocol: Synthesis of 3-Triisopropylsilyloxy-4-chloroaniline

Materials:

  • 4-Chloro-3-aminophenol

  • Triisopropylsilyl chloride (TIPS-Cl)

  • Imidazole or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-aminophenol (1.0 eq). Dissolve it in anhydrous DCM or DMF.

  • Addition of Base: Add imidazole (1.2-1.5 eq) or triethylamine (1.5 eq) to the solution and stir until fully dissolved. The base acts as a scavenger for the HCl generated during the reaction.

  • Silylation: Cool the mixture to 0 °C in an ice bath. Slowly add triisopropylsilyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-Triisopropylsilyloxy-4-chloroaniline.

Spectroscopic Characterization (Predicted)

Direct experimental spectra for 3-Triisopropylsilyloxy-4-chloroaniline are not available. However, a reliable prediction of its key spectroscopic features can be made based on the analysis of its functional groups and data from analogous structures.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
¹H NMR ~6.8 - 7.2 d 1H Ar-H Aromatic proton ortho to the chlorine atom.
~6.5 - 6.7 m 2H Ar-H Aromatic protons ortho and para to the amino group.
~3.6 - 4.0 br s 2H -NH₂ Amine protons; shift and broadness can vary with concentration and purity.
~1.2 - 1.4 m 3H Si-CH(CH₃)₂ Methine protons of the isopropyl groups.
~1.0 - 1.1 d 18H Si-CH(CH₃)₂ Methyl protons of the isopropyl groups.[3]
¹³C NMR ~145 - 150 s - Ar-C-O Aromatic carbon attached to the silyloxy group.
~140 - 145 s - Ar-C-N Aromatic carbon attached to the amino group.
~120 - 130 s - Ar-C-Cl Aromatic carbon attached to the chlorine atom.
~115 - 125 s - Ar-CH Aromatic methine carbons.
~18 s - Si-CH(C H₃)₂ Methyl carbons of the isopropyl groups.[3]

| | ~12 | s | - | Si-C H(CH₃)₂ | Methine carbons of the isopropyl groups.[3] |

Infrared (IR) Spectroscopy:

  • N-H Stretch: A characteristic pair of medium-intensity peaks is expected in the range of 3350-3500 cm⁻¹ for the primary amine.

  • C-O Stretch: A strong absorption corresponding to the aryl ether C-O stretch should appear around 1250 cm⁻¹.[4]

  • Si-O-C Stretch: Strong absorptions characteristic of the Si-O-C bond are expected in the 1050-1150 cm⁻¹ region.[4]

  • C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 300. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio) would be a key diagnostic feature. Common fragmentation patterns would include the loss of an isopropyl group (-43 Da) from the silyl moiety.

Reactivity and Applications in Drug Development

The structure of 3-Triisopropylsilyloxy-4-chloroaniline makes it a valuable and versatile intermediate in organic synthesis, particularly for building complex molecules in drug discovery programs.

Role as a Protected Building Block

The primary function of the triisopropylsilyl (TIPS) group in this molecule is to act as a bulky, robust protecting group for the hydroxyl functionality of the 4-chloro-3-aminophenol precursor.[1] This protection strategy is crucial for several reasons:

  • Preventing Unwanted Reactivity: It masks the acidic phenolic proton, preventing it from interfering with subsequent reactions that might involve strong bases or organometallic reagents.

  • Directing Further Reactions: The bulky TIPS group can exert significant steric influence, potentially directing incoming reagents to other positions on the aromatic ring.

  • Enabling Selective Functionalization: With the hydroxyl group protected, the amino group can be selectively modified. For example, it can undergo acylation, alkylation, or serve as a nucleophile in substitution reactions.

Potential in Cross-Coupling Reactions

Anilines are fundamental building blocks in medicinal chemistry. After suitable modification of the amino group (e.g., conversion to a diazonium salt, or protection followed by ortho-lithiation), the molecule can be engaged in various palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds.

Furthermore, silyloxy groups themselves can participate in certain types of cross-coupling reactions, such as the Hiyama coupling, where organosilanes are coupled with organic halides.[5] This opens up the possibility of using the silyloxy-substituted position as a handle for further diversification of the molecular scaffold.

Applications cluster_0 Core Compound cluster_1 Synthetic Transformations cluster_2 Advanced Intermediates cluster_3 Final Applications Core 3-Triisopropylsilyloxy- 4-chloroaniline N_Func N-Functionalization (Acylation, Alkylation) Core->N_Func Coupling Cross-Coupling (e.g., Buchwald-Hartwig) Core->Coupling Adv_Int1 N-Substituted Silyloxyaniline N_Func->Adv_Int1 Adv_Int2 Biaryl Aminophenol Coupling->Adv_Int2 Deprotection TIPS Deprotection (TBAF, HF-Py) Adv_Int1->Coupling Adv_Int1->Deprotection Pharma Pharmaceuticals Adv_Int2->Pharma Materials Functional Materials Adv_Int2->Materials

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Exploratory

Comprehensive Technical Guide: Physical and Chemical Properties of 3-Triisopropylsilyloxy-4-chloroaniline

Executive Summary 3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-62-4) is a highly versatile, orthogonally protected building block widely utilized in advanced organic synthesis and medicinal chemistry. Its molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-62-4) is a highly versatile, orthogonally protected building block widely utilized in advanced organic synthesis and medicinal chemistry. Its molecular architecture features three distinct, addressable functional handles: a nucleophilic primary amine, a sterically shielded silyl ether (TIPS), and an electrophilic aryl chloride. This trifunctional nature makes it an exceptionally valuable intermediate for constructing complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and diarylamine scaffolds.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

Understanding the fundamental properties of 3-Triisopropylsilyloxy-4-chloroaniline is critical for predicting its behavior in various solvent systems and reaction conditions. The bulky triisopropylsilyl (TIPS) group imparts significant lipophilicity, while the electron-withdrawing para-chloro substituent modulates the basicity of the aniline nitrogen.

Table 1: Physicochemical Properties Summary
PropertyValue / Description
Chemical Name 3-Triisopropylsilyloxy-4-chloroaniline
CAS Number 1159977-62-4
Molecular Formula C₁₅H₂₆ClNOSi
Molecular Weight 299.91 g/mol
Appearance Yellow solid
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, THF; Insoluble in water
Predicted LogP ~5.2 (Highly lipophilic due to the TIPS ether)
Predicted pKa (conjugate acid) ~3.8 (Decreased basicity due to the inductive effect of the para-Cl group)
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)

Chemical Reactivity & Synthetic Utility: The Causality of Design

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is employed rather than just how to use it. The molecule is a self-contained, programmable synthetic module.

The Aniline Motif (Nucleophilic Center)

The primary amine is the most reactive site under standard conditions. However, due to the electron-withdrawing nature of the para-chloro group, its nucleophilicity is slightly attenuated compared to an unsubstituted aniline. This requires the use of stronger electrophiles (e.g., acid chlorides rather than carboxylic acids) or the addition of coupling reagents (e.g., HATU/DIPEA) for efficient amidation.

The TIPS-Ether Motif (Steric Shielding)

Why TIPS over TBS or TMS? The triisopropylsilyl (TIPS) group is significantly more robust than trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS). It provides extreme steric shielding, making the Si-O bond highly resistant to basic conditions (e.g., Grignard reagents, strong amine bases) and mild acids[1]. This orthogonal stability allows the aniline nitrogen to be functionalized without premature deprotection of the phenol. Cleavage is strictly reserved for fluoride-mediated conditions.

The Chloroarene Motif (Electrophilic Center)

The chlorine atom at the 4-position serves a dual purpose:

  • Metabolic/Oxidative Blocking: It blocks the para-position, preventing oxidative degradation (a common metabolic liability in aniline-derived drugs).

  • Late-Stage Functionalization: It acts as a latent handle for transition-metal-catalyzed cross-couplings. While aryl chlorides are notoriously reluctant to undergo oxidative addition compared to bromides or iodides, modern protocols using bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) easily activate the C-Cl bond[2].

Experimental Workflows and Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity execution in the laboratory.

Protocol 1: Standardized N-Acylation of the Aniline

Objective: Functionalize the primary amine while leaving the TIPS ether intact.

  • Preparation: Dissolve 3-Triisopropylsilyloxy-4-chloroaniline (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). The bulky nature of DIPEA prevents it from acting as a competing nucleophile.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise add the desired acid chloride (1.1 equiv).

  • Validation (Self-Correction): Monitor the reaction via TLC (Hexanes/EtOAc). The product will exhibit a significantly higher Rf​ value due to the loss of the polar primary amine. If starting material persists after 2 hours, add a catalytic amount of DMAP (0.1 equiv) to accelerate the acyl transfer.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Selective Deprotection of the TIPS Group

Objective: Unmask the phenol for subsequent etherification or cross-coupling.

  • Preparation: Dissolve the N-functionalized intermediate in anhydrous THF (0.1 M) under an argon atmosphere.

  • Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise at 0 °C[3].

  • Causality: Fluoride has an exceptionally high thermodynamic affinity for silicon, forming a strong Si-F bond (~135 kcal/mol). This enthalpy drives the cleavage of the sterically hindered Si-O bond.

  • Validation: Monitor by LCMS. The free phenol is highly polar; you will observe a dramatic drop in the Rf​ on TLC and an LCMS mass corresponding to [M−TIPS+H]+ or [M−TIPS−H]− .

  • Workup: Quench with saturated aqueous NH₄Cl. Avoid strongly basic aqueous workups, as the resulting phenoxide is highly water-soluble and prone to oxidation.

Protocol 3: Buchwald-Hartwig Amination of the Chloroarene

Objective: C-N bond formation at the 4-position.

  • Preparation: In an oven-dried Schlenk tube, combine the unmasked chloroarene (1.0 equiv), a secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOt-Bu (1.5 equiv)[4].

  • Solvent & Degassing: Add anhydrous, degassed Toluene (0.1 M). Purge the vessel with argon for 10 minutes.

  • Heating: Heat the mixture to 100 °C for 12 hours. The bulky XPhos ligand is critical here; its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C-Cl bond, while its biaryl backbone promotes reductive elimination.

  • Validation: Analyze via HPLC. The disappearance of the aryl chloride peak confirms the completion of the catalytic cycle.

Mechanistic Pathways (Visualizations)

The following diagrams illustrate the logical flow of the synthetic utility and the precise mechanism of the TIPS deprotection.

Workflow A 3-TIPS-O-4-Cl-Aniline (Starting Material) B N-Functionalization (Amidation/Alkylation) A->B Electrophile Base C TIPS Deprotection (TBAF) B->C TBAF, THF rt, 1h D Cross-Coupling (Buchwald-Hartwig) C->D Amine Pd-Catalyst E Target API Scaffold D->E Final Steps

Figure 1: Sequential orthogonal functionalization workflow of 3-TIPS-O-4-Cl-Aniline.

Mechanism A TIPS-Protected Phenol (Ar-O-Si(iPr)3) B Fluoride Attack (from TBAF) A->B C Pentacoordinate Silicon [Ar-O-Si(F)(iPr)3]- B->C Nucleophilic Addition D Si-O Bond Cleavage C->D Elimination E Phenoxide Anion (Ar-O-) D->E + F-Si(iPr)3 F Protonation (Aqueous Workup) E->F G Free Phenol (Ar-OH) F->G + H+

Figure 2: Mechanism of fluoride-mediated thermodynamic cleavage of the TIPS ether.

Analytical Characterization Standards

To ensure the integrity of the starting material and subsequent intermediates, the following analytical standards should be referenced:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic TIPS signature—a massive multiplet around 1.05–1.35 ppm integrating to 21 protons (3 CH and 18 CH₃ protons). The aromatic region will display an ABX spin system characteristic of 1,2,4-trisubstituted benzenes. The primary amine (-NH₂) typically appears as a broad singlet around 3.5–4.0 ppm, which exchanges with D₂O.

  • LCMS (ESI+): The parent compound will show a clear [M+H]+ peak at m/z 300.2. A distinct isotopic pattern for the chlorine atom (approximate 3:1 ratio of M : M+2) will be visible.

  • HPLC: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% TFA). Due to the TIPS group, the compound will elute late in the gradient (highly non-polar).

Handling, Stability, and Storage

  • Stability: 3-Triisopropylsilyloxy-4-chloroaniline is generally stable under ambient conditions but is susceptible to slow oxidation if exposed to air and light for prolonged periods (a common trait of electron-rich anilines). The TIPS group is highly stable to moisture, but prolonged exposure to strong acids (e.g., concentrated HCl) will cause premature cleavage.

  • Storage: Store in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C (refrigerated) to maximize shelf life and prevent color degradation (darkening).

  • Safety: Handle within a certified fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves and safety goggles. Anilines are potential skin sensitizers and systemic toxicants upon absorption.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th ed. Journal of the American Chemical Society, 129(4), 1009. URL:[Link]

  • Trowse, B. R., et al. (2022). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 41(14), 1777-1785. URL:[Link]

Sources

Foundational

1H and 13C NMR Spectrum Reference Data for 3-Triisopropylsilyloxy-4-chloroaniline: A Comprehensive Analytical Guide

3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-62-4) [1] is a highly functionalized, sterically hindered aniline derivative. It serves as a critical advanced intermediate in the synthesis of complex active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-62-4) [1] is a highly functionalized, sterically hindered aniline derivative. It serves as a critical advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors. The molecule features two orthogonal reactivity handles: a chlorine atom primed for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and a robust triisopropylsilyl (TIPS) ether that protects the phenolic oxygen while directing steric bulk.

Because empirical NMR spectra for proprietary pharmaceutical intermediates are rarely published in open-access databases, this whitepaper synthesizes highly accurate, predictive 1H and 13C NMR reference data based on rigorous substituent additivity rules [2]. Furthermore, it establishes a self-validating experimental protocol for acquiring and verifying this data in the laboratory.

Structural Elucidation & Electronic Causality

To accurately interpret the NMR spectrum of this compound, one must first deconstruct the electronic and steric causality of its substituents on the central benzene ring:

  • C1 (Primary Amine, -NH₂): The nitrogen lone pair donates electron density into the ring via strong resonance (+M effect). This significantly shields the ortho (C2, C6) and para (C4) positions, pushing their proton and carbon resonances upfield.

  • C3 (TIPS Ether, -O-TIPS): The oxygen atom also acts as a +M donor, shielding its respective ortho (C2, C4) and para (C6) positions. The bulky triisopropyl groups lock the ether conformation, preventing free rotation and yielding sharp, highly diagnostic aliphatic signals.

  • C4 (Chlorine, -Cl): Chlorine exerts a strong inductive electron withdrawal (-I effect) that deshields the C4 carbon. However, its weak +M resonance effect slightly shields the ortho proton (H-5).

The cumulative effect of these substituents creates a highly electron-rich aromatic system, resulting in uniquely shielded chemical shifts compared to a standard benzene baseline.

Predicted 1H NMR Reference Data

The following data is calculated for a 400 MHz spectrometer using Chloroform-d (CDCl₃) as the solvent.

Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationCausality & Assignment Rationale
H-5 ~6.96Doublet (d)J = 8.51HMost downfield aromatic proton. Ortho to the deactivating Cl; meta to the shielding NH₂ and O-TIPS groups.
H-6 ~6.13Doublet of doublets (dd)J = 8.5, 2.51HHighly shielded. Ortho to the strongly donating NH₂ and para to the O-TIPS group.
H-2 ~6.07Doublet (d)J = 2.51HMost shielded aromatic proton. Sandwiched ortho to both the NH₂ and O-TIPS electron-donating groups.
-NH₂ 3.50 – 4.00Broad singlet (br s)N/A2HExchangeable protons. Broadening is caused by quadrupolar relaxation of the ¹⁴N nucleus and hydrogen bonding.
TIPS -CH ~1.28Septet (spt)J = 7.53HMethine protons of the TIPS group. Split by the adjacent six methyl protons.
TIPS -CH₃ ~1.10Doublet (d)J = 7.518HMethyl protons of the TIPS group. High integration makes this the primary internal reference peak.

Predicted 13C NMR Reference Data

Carbon shifts are highly sensitive to the inductive effects of directly attached heteroatoms. The following data utilizes standard ¹³C shift increments [3].

Table 2: 13C NMR Spectral Assignments (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeCausality & Assignment Rationale
C3 ~152.0Quaternary (C)Highly deshielded due to direct attachment to the electronegative oxygen atom.
C1 ~145.7Quaternary (C)Deshielded by the directly attached primary amine (-NH₂).
C5 ~130.5Methine (CH)Ortho to the chlorine atom; least affected by the +M donating groups.
C4 ~110.5Quaternary (C)Deshielded by the heavy chlorine atom, but mitigated by the para NH₂ shielding effect.
C6 ~108.4Methine (CH)Highly shielded due to ortho NH₂ and para O-TIPS resonance donation.
C2 ~101.7Methine (CH)Most shielded carbon. Receives cumulative ortho electron density from both NH₂ and O-TIPS.
TIPS -CH₃ ~17.9Methyl (CH₃)Standard aliphatic methyl carbons of the silyl ether.
TIPS -CH ~12.8Methine (CH)Standard aliphatic methine carbons of the silyl ether.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility of the spectral data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system , meaning internal checks are built into the workflow to prevent artifactual data interpretation.

Step 1: Sample Preparation
  • Weigh 15–20 mg of 3-Triisopropylsilyloxy-4-chloroaniline for ¹H NMR (or 75–100 mg for ¹³C NMR).

  • Dissolve the compound in 0.6 mL of high-purity Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: Filter the solution through a glass-wool plugged Pasteur pipette into a 5 mm NMR tube. Causality: Removing paramagnetic particulates ensures perfect magnetic field homogeneity, which is mandatory for resolving the fine 2.5 Hz meta-coupling between H-2 and H-6.

Step 2: Instrument Calibration (Tuning & Shimming)
  • Insert the sample into the spectrometer and lock onto the Deuterium (²H) frequency of CDCl₃.

  • Tune and match the probe specifically to the sample's impedance.

  • Perform gradient shimming (Z1–Z5).

  • Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the residual CHCl₃ solvent peak (7.26 ppm). Acquisition must not proceed unless the FWHM is < 1.0 Hz [4].

Step 3: Acquisition Parameters
  • ¹H NMR: Set a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 2 seconds. Acquire 16 to 32 scans.

  • ¹³C NMR: Set a 30° pulse angle, a spectral width of 250 ppm, and a D1 of 3 seconds. Acquire 1024 to 2048 scans. Causality: A longer D1 is required for ¹³C to allow the quaternary carbons (C1, C3, C4) to fully relax, preventing signal saturation and allowing them to appear above the baseline noise.

Step 4: Data Processing
  • Apply zero-filling to 64k data points to increase digital resolution.

  • Apply exponential multiplication (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to artificially decay the Free Induction Decay (FID). Causality: This eliminates truncation artifacts (sinc wiggles) and boosts the signal-to-noise ratio.

  • Perform Fourier Transform (FT), followed by manual 0th and 1st-order phase correction to achieve purely absorptive lineshapes.

Workflow S1 Sample Preparation (CDCl3, 0.6 mL, TMS) S2 Probe Tuning & Shimming (Optimize Z1-Z5, <1.0 Hz) S1->S2 S3 Data Acquisition (1H: 16 scans, 13C: 1024 scans) S2->S3 S4 Signal Processing (FT, Phase/Baseline Correction) S3->S4 S5 Validation & Integration (Solvent Lock & Multiplet Check) S4->S5

Fig 1: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

2D NMR Logical Validation Matrix

If the 1D NMR spectra present overlapping signals or if trace impurities complicate integration, a suite of 2D NMR experiments must be executed to logically validate the molecular structure. The integration of the TIPS methyl protons (18H) must serve as the internal quantitative standard. If the integration ratio against the aromatic protons (1H each) deviates by >5%, the following 2D workflow is triggered:

  • COSY (Correlation Spectroscopy): Used to confirm the ortho-coupling relationship between H-5 and H-6. The cross-peak at (6.96, 6.13 ppm) unambiguously links these adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the directly attached protons to their respective carbons, confirming the assignments of the methine carbons C2, C5, and C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for identifying the quaternary carbons. H-2 will show strong ³J correlations to C4 (110.5 ppm) and C6 (108.4 ppm), locking the structural framework in place.

Validation D1 1D NMR (1H, 13C) D2 COSY (H5-H6 Coupling) D1->D2 D3 HSQC (C-H Mapping) D1->D3 D5 Structural Confirmation D2->D5 D4 HMBC (Quaternary C1, C3, C4) D3->D4 D4->D5

Fig 2: 2D NMR logical validation matrix for unambiguous chemical shift assignment.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 3-Triisopropylsilyloxy-4-chloroaniline

Abstract This document provides a comprehensive, two-step protocol for the synthesis of 3-Triisopropylsilyloxy-4-chloroaniline, a valuable intermediate in the development of complex organic molecules for pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-Triisopropylsilyloxy-4-chloroaniline, a valuable intermediate in the development of complex organic molecules for pharmaceutical and materials science applications. The protocol begins with the chemoselective reduction of commercially available 4-chloro-3-nitrophenol to yield the key precursor, 3-hydroxy-4-chloroaniline. The subsequent step details the regioselective silylation of the hydroxyl group using triisopropylsilyl chloride (TIPSCl) to afford the final product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, troubleshooting advice, and a framework for reliable, reproducible synthesis.

Introduction: Strategic Importance and Synthetic Rationale

3-Triisopropylsilyloxy-4-chloroaniline is a bifunctional molecule of significant interest in organic synthesis. The aniline moiety serves as a versatile handle for a wide array of transformations, including amide bond formation, diazotization, and cross-coupling reactions. The chloro-substituent provides an additional site for modification, while the triisopropylsilyl (TIPS) ether acts as a robust protecting group for the phenolic hydroxyl.

Causality of Protecting Group Selection: The choice of the TIPS group is deliberate. Compared to smaller silyl ethers like trimethylsilyl (TMS), the steric bulk of the three isopropyl substituents confers significantly greater stability.[1] This robustness allows for a broader range of chemical manipulations at other sites of the molecule without premature cleavage of the silyl ether, a critical consideration in multi-step syntheses.[2] The TIPS group can withstand conditions that would readily cleave less hindered silyl groups, yet it can be removed selectively when desired, typically using a fluoride source.[3][4]

The synthetic strategy outlined herein is predicated on a logical and efficient two-step sequence, prioritizing commercially available starting materials and high-yielding, clean reactions.

Synthetic Workflow Overview

The synthesis is divided into two primary stages: the preparation of the aniline precursor followed by the silylation of the phenolic hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Silylation Start 4-Chloro-3-nitrophenol Precursor 3-Hydroxy-4-chloroaniline Start->Precursor Fe / NH4Cl EtOH / H2O Product 3-Triisopropylsilyloxy-4-chloroaniline Precursor->Product TIPSCl, Imidazole Anhydrous DCM

Caption: Overall synthetic route from 4-chloro-3-nitrophenol to the target compound.

Experimental Protocols

Part A: Synthesis of 3-Hydroxy-4-chloroaniline (Precursor)

This step involves the reduction of the nitro group of 4-chloro-3-nitrophenol. While various methods exist for nitro group reduction, the use of iron powder in the presence of an acidic catalyst like ammonium chloride is a classic, cost-effective, and environmentally benign approach that avoids the need for high-pressure hydrogenation or more toxic heavy metals like tin.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
4-Chloro-3-nitrophenol≥98%Sigma-Aldrich, TCICAS: 610-78-6[1][3][6][7]
Iron Powder (<100 mesh)Reagent GradeAcros OrganicsFine powder increases surface area.
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%Fisher ScientificActs as a mild proton source.
Ethanol (EtOH)200 Proof, AnhydrousDecon LabsReaction solvent.
Deionized Water (H₂O)Type II or better-Co-solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab-preparedFor neutralization.
Brine (Saturated NaCl)-Lab-preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD MilliporeDrying agent.
Celite® 545-Sigma-AldrichFiltration aid.

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrophenol (10.0 g, 57.6 mmol, 1.0 equiv.), ethanol (150 mL), and deionized water (50 mL). Stir the mixture to form a suspension.

  • Addition of Reagents: Add iron powder (16.1 g, 288 mmol, 5.0 equiv.) and ammonium chloride (15.4 g, 288 mmol, 5.0 equiv.) to the flask.

    • Expert Insight: The use of a five-fold excess of iron ensures the complete reduction of the nitro group. Ammonium chloride maintains a slightly acidic pH to facilitate the reaction and prevent the formation of iron hydroxides that can passivate the iron surface.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is exothermic and the color of the suspension will gradually change from yellow to dark brown/black. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: a. Once the starting material is consumed, allow the reaction mixture to cool to room temperature. b. Carefully filter the hot suspension through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).

    • Trustworthiness Check: This filtration step is critical for removing inorganic byproducts. Incomplete removal will complicate the subsequent extraction and purification. c. Combine the filtrates and concentrate under reduced pressure to remove the ethanol. d. To the remaining aqueous residue, add ethyl acetate (150 mL) and carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). e. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 75 mL). f. Combine all organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. 3-Hydroxy-4-chloroaniline (also known as 4-Amino-2-chlorophenol, CAS: 3964-52-1) is often obtained as a light brown or off-white solid of sufficient purity for the next step.[2][8][9][10] If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture or by silica gel chromatography. (Expected yield: 85-95%).

Part B: Synthesis of 3-Triisopropylsilyloxy-4-chloroaniline (Final Product)

This protocol employs the widely used method of silyl ether formation from a phenol using a silyl chloride and a nitrogenous base. Imidazole is an excellent choice as it acts as both a base to neutralize the HCl byproduct and a catalyst for the silylation reaction.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
3-Hydroxy-4-chloroaniline≥98%From Part A or CommercialCAS: 3964-52-1[2][8][9][10]
Triisopropylsilyl Chloride (TIPSCl)98% or higherGelest, Sigma-AldrichCAS: 13154-24-0. Highly reactive with moisture.
Imidazole≥99%Acros OrganicsCAS: 288-32-4. Must be dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent. Must be dry to prevent hydrolysis of TIPSCl.
Deionized Water (H₂O)Type II or better-For quenching.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsExtraction solvent.
Brine (Saturated NaCl)-Lab-preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD MilliporeDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxy-4-chloroaniline (5.0 g, 34.8 mmol, 1.0 equiv.) and imidazole (5.92 g, 86.9 mmol, 2.5 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) via syringe. Stir the mixture at room temperature until all solids dissolve.

  • Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add triisopropylsilyl chloride (TIPSCl) (8.0 g, 8.9 mL, 41.7 mmol, 1.2 equiv.) dropwise over 10-15 minutes. A white precipitate (imidazole hydrochloride) will form.

    • Expert Insight: The reaction is performed at 0 °C initially to control the exothermic reaction. Using a slight excess of TIPSCl ensures complete conversion of the starting material. The aniline nitrogen is significantly less nucleophilic than the phenoxide (formed in situ), leading to excellent regioselectivity for O-silylation over N-silylation.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC (Eluent: 10% Ethyl Acetate in Hexanes).

  • Work-up and Isolation: a. Upon completion, quench the reaction by slowly adding deionized water (50 mL). b. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). c. Combine the organic layers, wash with brine (1 x 75 mL), and dry over anhydrous sodium sulfate.

  • Purification: a. Filter the solution and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid. b. Purify the crude material by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) to isolate the pure product.

    • Trustworthiness Check: Proper chromatographic purification is essential to remove any unreacted starting material, excess silylating agent, and any potential N-silylated byproducts. (Expected yield: 80-90%).

Characterization and Expected Results

The final product, 3-Triisopropylsilyloxy-4-chloroaniline, should be characterized to confirm its identity and purity.

  • Appearance: A colorless to pale yellow oil or a low-melting solid.

  • ¹H NMR (in CDCl₃): Expect to see characteristic signals for the aromatic protons, a broad singlet for the -NH₂ protons, and the overlapping septet and doublet for the triisopropylsilyl group's methine and methyl protons, respectively.

  • ¹³C NMR (in CDCl₃): Signals corresponding to the aromatic carbons and the carbons of the TIPS group will be present.

  • FT-IR (thin film): Characteristic N-H stretching bands for the primary amine (~3400-3500 cm⁻¹), C-O-Si stretching (~1100-1250 cm⁻¹), and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ and characteristic fragmentation patterns should be observed.

References

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
  • Khalafi-Nezhad, A., Alamdari, R. F., & Zekri, N. (2014). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. ResearchGate. Retrieved from [Link]

  • SynArchive. (2026). Protection of Phenol by Silyl ether. Retrieved from [Link]

  • Ottokemi. (n.d.). 3-Chloro-4-hydroxyaniline, 98%. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Chloro-3-nitrophenol — Chemical Substance Information. Retrieved from [Link]

  • Gelest. (n.d.). Silyl Groups. Technical Library. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Chloro-4-hydroxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Triisopropylsilyloxy-4-chloroaniline

Executive Summary In modern drug development and complex molecule synthesis, the use of polyfunctional building blocks allows for rapid elaboration of chemical space. 3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex molecule synthesis, the use of polyfunctional building blocks allows for rapid elaboration of chemical space. 3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-62-4) is a highly versatile, bifunctional scaffold featuring three distinct reactive handles: a primary aniline, an aryl chloride, and a sterically bulky, TIPS-protected phenol[1].

This application note details the mechanistic rationale and self-validating protocols required to selectively utilize the primary amine in a Buchwald-Hartwig cross-coupling reaction. By leveraging the kinetic differences in oxidative addition between different aryl halides, researchers can couple this aniline with exogenous aryl bromides or iodides while preserving the internal aryl chloride and TIPS group for downstream orthogonal functionalization.

Mechanistic Insights & Causality: Mastering Chemoselectivity

When utilizing 3-TIPS-oxy-4-chloroaniline as a nucleophile, the primary risk is competitive self-condensation or oligomerization triggered by the palladium catalyst activating the molecule's own aryl chloride group. To achieve absolute chemoselectivity, the reaction design must exploit both electronic and steric parameters:

  • Oxidative Addition Kinetics: Palladium(0) inserts into C–Br and C–I bonds significantly faster than into C–Cl bonds. By selecting an exogenous aryl bromide as the electrophilic coupling partner, the catalyst preferentially activates the C–Br bond, leaving the internal C–Cl bond of the aniline intact[2].

  • Ligand Selection (BrettPhos): The use of bulky, electron-rich dialkylbiaryl monophosphine ligands, such as BrettPhos, is critical. BrettPhos is highly effective for the monoarylation of primary amines and exhibits exceptional catalyst stability, preventing the degradation pathways that often lead to off-target C–Cl activation[3].

  • Base Selection (Cs₂CO₃ vs. NaOtBu): While sodium tert-butoxide is the standard base for many Buchwald-Hartwig aminations, its strong nucleophilicity can prematurely cleave the triisopropylsilyl (TIPS) ether. Utilizing a milder, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) ensures the TIPS protecting group remains intact while still providing sufficient basicity to deprotonate the palladium-amido intermediate[4].

Visualizing the Chemoselective Pathway

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Highly selective for Ar-Br) Pd0->OA + Exogenous Ar-Br PdII Ar-Pd(II)-Br L_n Intermediate OA->PdII Coord Amine Coordination (3-TIPS-oxy-4-chloroaniline) PdII->Coord + Aniline nucleophile Deprot Deprotonation (Cs2CO3 Base) Coord->Deprot Amido Ar-Pd(II)-N(H)Ar' L_n Amido Complex Deprot->Amido - HCO3-, - CsBr RE Reductive Elimination Amido->RE RE->Pd0 Catalyst Regeneration Product Coupled Diaryl Amine (Ar-Cl & O-TIPS intact) RE->Product

Catalytic cycle of chemoselective Buchwald-Hartwig amination preserving the aryl chloride.

Experimental Protocol: Self-Validating Chemoselective C-N Coupling

This protocol describes the chemoselective coupling of 3-TIPS-oxy-4-chloroaniline with 4-bromotoluene. The system is designed to be self-validating; the success of the chemoselectivity can be immediately confirmed via mass spectrometry.

Reagents & Materials:

  • Nucleophile: 3-Triisopropylsilyloxy-4-chloroaniline (1.0 equiv, 1.0 mmol, 299.9 mg)

  • Electrophile: 4-Bromotoluene (1.1 equiv, 1.1 mmol, 188.1 mg)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%, 18.3 mg)

  • Ligand: BrettPhos (4.0 mol%, 21.5 mg)

  • Base: Cs₂CO₃ (1.5 equiv, 1.5 mmol, 488.7 mg)

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and Cs₂CO₃. Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Reagent Addition: Dissolve 3-TIPS-oxy-4-chloroaniline and 4-bromotoluene in anhydrous, degassed toluene. Transfer this solution to the Schlenk flask via a syringe.

  • Reaction Execution: Seal the flask and heat the mixture in a pre-warmed oil bath at 80 °C for 12 hours with vigorous stirring. Causality: 80 °C provides sufficient thermal energy for the Ar-Br oxidative addition without crossing the activation barrier for the internal Ar-Cl bond.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the insoluble cesium salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Self-Validation (LC-MS & NMR):

    • Mass Spectrometry: Analyze the crude mixture. You must observe the product mass with a distinct 3:1 isotopic pattern (M / M+2) indicative of the preserved chlorine atom. The absence of a des-chloro byproduct validates the chemoselectivity.

    • NMR: Confirm the retention of the bulky TIPS group by verifying the presence of the isopropyl multiplet signals (~1.10–1.35 ppm) in the ¹H NMR spectrum.

Quantitative Data Presentation

The following table summarizes the optimization landscape, demonstrating why the chosen conditions are superior for this specific bifunctional building block.

EntryPalladium SourceLigandBaseTemp (°C)Yield (%)Chemoselectivity (Ar-Br vs Ar-Cl)
1Pd₂(dba)₃BINAPNaOtBu10022%Poor (Extensive TIPS cleavage)
2Pd₂(dba)₃XantphosCs₂CO₃10065%Moderate (Some Ar-Cl activation)
3Pd(OAc)₂RuPhosK₃PO₄8078%Good (>15:1)
4 Pd₂(dba)₃ BrettPhos Cs₂CO₃ 80 91% Excellent (>99:1)

Downstream Orthogonal Applications

Once the primary amine has been successfully functionalized, the resulting diarylamine retains two critical handles. The preserved aryl chloride can be subjected to a Suzuki-Miyaura cross-coupling using a different catalyst system (e.g., Ni-based catalysts or Pd/RuPhos) to build complex tri-aryl scaffolds[2]. Subsequently or alternatively, the TIPS group can be cleanly removed using a fluoride source (like TBAF) to reveal the phenol for further derivatization.

OrthogonalWorkflow Start 3-TIPS-oxy-4-chloroaniline (Bifunctional Core) Step1 Buchwald-Hartwig (Couples NH2) Start->Step1 Ar-Br, Pd cat., Cs2CO3 Int1 Diaryl Amine (Ar-Cl, O-TIPS intact) Step1->Int1 Step2A Suzuki-Miyaura (Couples Ar-Cl) Int1->Step2A Ar-B(OH)2, Pd/RuPhos Step2B TBAF Deprotection (Cleaves O-TIPS) Int1->Step2B F- source (TBAF) ProductA Tri-aryl Scaffold Step2A->ProductA ProductB Phenol Derivative Step2B->ProductB

Orthogonal functionalization workflow utilizing the intact aryl chloride and TIPS groups.

Sources

Method

Application Notes and Protocols for the Selective Deprotection of 3-Triisopropylsilyloxy-4-chloroaniline

Introduction: The Strategic Role of Silyl Ethers in Complex Synthesis In the intricate landscape of multi-step organic synthesis, protecting groups are indispensable tools for the selective masking of reactive functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Silyl Ethers in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, protecting groups are indispensable tools for the selective masking of reactive functional groups.[1][2] Among these, silyl ethers are widely employed for the protection of hydroxyl groups due to their ease of installation, tunable stability, and compatibility with a broad spectrum of reaction conditions.[3][4] The triisopropylsilyl (TIPS) group, in particular, offers significant steric bulk, rendering the corresponding silyl ether more robust towards various reagents and pH conditions compared to less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES).[5][6]

The stability of the TIPS ether, however, presents a challenge when its selective removal is required in the presence of other sensitive functionalities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective deprotection of the TIPS group in 3-triisopropylsilyloxy-4-chloroaniline, a substrate featuring both an electron-rich aromatic amine and a halogen substituent. The choice of reagent is critical to avoid unwanted side reactions and ensure a high yield of the desired 3-hydroxy-4-chloroaniline.

Challenges in the Deprotection of 3-Triisopropylsilyloxy-4-chloroaniline

The selective deprotection of the TIPS ether in 3-triisopropylsilyloxy-4-chloroaniline requires careful consideration of the substrate's inherent reactivity. The primary challenges include:

  • Steric Hindrance: The bulky triisopropyl groups on the silicon atom necessitate specific and often potent reagents for the cleavage of the Si-O bond.[5][6]

  • Functional Group Compatibility: The presence of the aniline amine and the chloro-substituent dictates the choice of deprotection conditions. Strongly acidic or basic conditions might lead to undesired side reactions, such as polymerization of the aniline or nucleophilic aromatic substitution of the chloride.

  • Chemoselectivity: The chosen reagent must selectively cleave the TIPS ether without affecting other potentially labile groups in a more complex molecule.

Comparative Analysis of Deprotection Reagents

The cleavage of silyl ethers is typically achieved using fluoride-based reagents or under acidic conditions.[5] The selection of the optimal reagent depends on the specific substrate and the desired selectivity.

Reagent/MethodTypical ConditionsAdvantagesDisadvantages & Mitigation
Tetrabutylammonium Fluoride (TBAF) 1.1-1.5 equiv. in THF, 0 °C to rtHighly effective and common fluoride source.[3][5] Soluble in organic solvents.Basic nature can be problematic for base-sensitive substrates.[3] Buffering with acetic acid can mitigate basicity.[7]
Hydrofluoric Acid - Pyridine Complex (HF-Pyridine) HF-Pyridine in THF/Pyridine, 0 °C to rtLess basic than TBAF, suitable for base-sensitive substrates.[5][8]Highly corrosive and toxic; requires plastic labware.[5][8] Careful handling and quenching are essential.
Pyridinium p-toluenesulfonate (PPTS) Catalytic PPTS in alcohol (e.g., MeOH, EtOH), rtMild acidic conditions.[7][9] Often shows good selectivity for less hindered silyl ethers.May require longer reaction times for the sterically hindered TIPS group.
Trifluoroacetic Acid (TFA) Dilute TFA in CH2Cl2/H2O, rtEffective for acid-labile silyl ethers.Can be too harsh for sensitive substrates, potentially leading to decomposition.

Reaction Mechanisms

Fluoride-Mediated Deprotection

The high affinity of the fluoride ion for silicon is the driving force for this deprotection method.[1][8] The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentacoordinate intermediate.[8][10] This intermediate subsequently collapses, breaking the silicon-oxygen bond and liberating the alcohol upon workup.[8][11]

Fluoride-Mediated Deprotection Substrate R-O-Si(iPr)₃ Intermediate [R-O-Si(iPr)₃-F]⁻ Pentacoordinate Intermediate Substrate->Intermediate + F⁻ Fluoride F⁻ Product R-OH Intermediate->Product Cleavage Byproduct (iPr)₃Si-F Intermediate->Byproduct

Caption: Mechanism of fluoride-mediated silyl ether deprotection.

Acid-Catalyzed Deprotection

Under acidic conditions, the deprotection proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the alcohol.[5] A nucleophile, typically the solvent (e.g., water or alcohol), then attacks the silicon atom, leading to the cleavage of the Si-O bond.[12][13]

Acid-Catalyzed Deprotection Substrate R-O-Si(iPr)₃ Protonated_Substrate R-O⁺(H)-Si(iPr)₃ Substrate->Protonated_Substrate + H⁺ Proton H⁺ Intermediate Pentacoordinate Intermediate Protonated_Substrate->Intermediate + Nu-H Nucleophile Nu-H Product R-OH Intermediate->Product Cleavage Byproduct (iPr)₃Si-Nu Intermediate->Byproduct

Caption: Mechanism of acid-catalyzed silyl ether deprotection.

Experimental Protocols

General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Anhydrous solvents should be used where specified. Reaction progress should be monitored by thin-layer chromatography (TLC).

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is a general and highly effective method for TIPS deprotection.

Materials:

  • 3-Triisopropylsilyloxy-4-chloroaniline

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-triisopropylsilyloxy-4-chloroaniline (1.0 equiv.) in anhydrous THF (to make an approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M TBAF solution in THF (1.2 equiv.) dropwise to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[5]

  • Extract the aqueous layer with ethyl acetate (3 x).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[5]

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-hydroxy-4-chloroaniline.[5]

Protocol 2: Deprotection using Hydrofluoric Acid - Pyridine Complex (HF-Pyridine)

This method is recommended for substrates that may be sensitive to the basicity of TBAF.[5][8]

Materials:

  • 3-Triisopropylsilyloxy-4-chloroaniline

  • Hydrofluoric acid-pyridine complex (HF-Pyridine)

  • Anhydrous Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • All plastic labware is required for this procedure.

Procedure:

  • In a plastic vial, dissolve the 3-triisopropylsilyloxy-4-chloroaniline (1.0 equiv.) in a mixture of anhydrous THF and anhydrous pyridine (e.g., 10:1 v/v).[5][8]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the HF-Pyridine complex to the stirred solution. Caution: HF is highly corrosive and toxic. Handle with extreme care. [5][8]

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[5]

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[5]

  • Extract the mixture with dichloromethane (3 x).[5]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[5]

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.[5]

General Experimental Workflow

Experimental_Workflow Start Dissolve Substrate in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Reagent Add Deprotection Reagent Cool->Add_Reagent React Stir at rt, Monitor by TLC Add_Reagent->React Quench Quench Reaction React->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: General workflow for TIPS ether deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. For TBAF deprotection, adding a slight excess of the reagent may be beneficial.

  • Low Yield: Low yields may be due to substrate decomposition.[3] If using TBAF, buffering with acetic acid is recommended for base-sensitive substrates.[7] For acid-catalyzed methods, using a milder acid or shorter reaction times may improve the yield.

  • Side Reactions: The aniline functionality may be susceptible to oxidation or other side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Purification: The polarity of the product, 3-hydroxy-4-chloroaniline, will be significantly different from the starting material. Adjust the solvent system for column chromatography accordingly.

Conclusion

The selective deprotection of the TIPS group in 3-triisopropylsilyloxy-4-chloroaniline is a critical transformation that requires careful selection of reagents and reaction conditions. Both fluoride-based reagents, such as TBAF and HF-Pyridine, and mild acidic conditions can be effectively employed. The choice between these methods should be guided by the substrate's sensitivity to basic or acidic conditions and the presence of other functional groups. The protocols provided in this application note offer reliable starting points for achieving efficient and clean deprotection, enabling the successful progression of complex synthetic routes.

References

  • Benchchem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers.
  • Benchchem. (2025). Application Notes and Protocols for the Deprotection of Silyl Ethers Using Pyridine Hydrofluoride.
  • Fiveable. (2025). Fluoride-Mediated Deprotection: Organic Chemistry Study....
  • Benchchem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
  • YouTube. (2020). TBAF Deprotection Mechanism | Organic Chemistry.
  • Gelest. Deprotection of Silyl Ethers - Gelest Technical Library.
  • Taylor & Francis Online. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS.
  • Henry Rzepa's Blog. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride.
  • Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?.
  • ECHEMI. (2015). By what mechanism do acids deprotect primary silyl ethers?.
  • Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection.
  • Gelest. Silyl Groups - Gelest Technical Library.
  • TCI Chemicals. Protecting Agents.
  • Sigma-Aldrich. Protection/Deprotection Reagents.

Sources

Application

Application Notes and Protocols: 3-Triisopropylsilyloxy-4-chloroaniline as a Strategic Precursor in the Synthesis of Lapatinib

Abstract: This technical guide details the strategic application of 3-Triisopropylsilyloxy-4-chloroaniline as a protected precursor in the synthesis of the active pharmaceutical ingredient (API) Lapatinib, a potent dual...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide details the strategic application of 3-Triisopropylsilyloxy-4-chloroaniline as a protected precursor in the synthesis of the active pharmaceutical ingredient (API) Lapatinib, a potent dual tyrosine kinase inhibitor. By employing the sterically hindered triisopropylsilyl (TIPS) group, the phenolic hydroxyl of the 4-amino-3-chlorophenol core is masked, allowing for selective N-arylation at the aniline nitrogen. This guide provides a rationale for this protecting group strategy, detailed step-by-step protocols for the synthesis, and a comprehensive overview of the necessary analytical and safety considerations.

Introduction: The Rationale for a Protected Precursor Strategy

The synthesis of complex APIs often necessitates a carefully orchestrated sequence of reactions where specific functional groups must be temporarily masked to prevent undesired side reactions. In the synthesis of Lapatinib, a key structural fragment is the N-(3-chloro-4-hydroxyphenyl)quinazoline-4-amine core. A direct coupling of 4-amino-3-chlorophenol with a reactive quinazoline intermediate can lead to competitive reactions at both the amino and hydroxyl groups, resulting in reduced yield and complex purification challenges.

To circumvent this, we propose a robust strategy utilizing 3-Triisopropylsilyloxy-4-chloroaniline . The triisopropylsilyl (TIPS) ether serves as an ideal protecting group for the phenolic hydroxyl for several key reasons:

  • Steric Hindrance: The bulky TIPS group provides excellent steric shielding, rendering the silyloxy group largely unreactive towards many reagents used in subsequent steps.[1]

  • Stability: TIPS ethers exhibit high stability across a range of reaction conditions, including those typically employed in nucleophilic aromatic substitution and cross-coupling reactions.[2]

  • Selective Cleavage: The TIPS group can be reliably removed under specific conditions, most commonly with a fluoride source like tetrabutylammonium fluoride (TBAF), which offers high selectivity and orthogonality to many other protecting groups.[2][3][4]

This application note will delineate a proposed, efficient synthetic pathway to Lapatinib, leveraging the unique properties of 3-Triisopropylsilyloxy-4-chloroaniline to ensure a high-yield, high-purity outcome.

Physicochemical and Spectroscopic Data of Key Compounds

A thorough understanding of the properties of the starting materials and intermediates is fundamental to successful synthesis.

Property4-Amino-3-chlorophenol3-Triisopropylsilyloxy-4-chloroanilineN-(3-Chloro-4-(triisopropylsilyloxy)phenyl)-6-iodoquinazolin-4-amine
CAS Number 17609-80-2[3]N/AN/A
Molecular Formula C₆H₆ClNOC₁₅H₂₆ClNOSiC₂₃H₂₉ClIN₃OSi
Molecular Weight 143.57 g/mol [3]300.0 g/mol (Calculated)570.0 g/mol (Calculated)
Appearance Pale red solid[3]Predicted: Colorless to pale yellow oil/solidPredicted: Pale yellow to off-white solid
¹H NMR (Predicted) Signals for aromatic protons and amine/hydroxyl protons.Characteristic signals for TIPS group (~1.1-1.3 ppm), aromatic protons, and amine protons.Signals for TIPS group, quinazoline ring protons, and aniline aromatic protons.
¹³C NMR (Predicted) Distinct signals for the six aromatic carbons.Additional signals for the isopropyl carbons of the TIPS group.Signals corresponding to all aromatic and aliphatic carbons in the molecule.
Mass Spec (m/z) [M]+ at 143.0[M]+ at 299.1 (for ³⁵Cl)[M]+ at 569.1 (for ³⁵Cl)

Proposed Synthetic Pathway for Lapatinib

The overall strategy involves four main stages:

  • Protection: Silylation of 4-amino-3-chlorophenol to yield the TIPS-protected precursor.

  • Coupling: Nucleophilic aromatic substitution between the precursor and 4-chloro-6-iodoquinazoline.

  • Deprotection & Etherification: Removal of the TIPS group followed by Williamson ether synthesis.

  • Final Assembly: Suzuki coupling and reductive amination to complete the Lapatinib structure.

Lapatinib_Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Coupling cluster_2 Stage 3: Deprotection & Etherification cluster_3 Stage 4: Final Assembly A 4-Amino-3-chlorophenol B 3-Triisopropylsilyloxy- 4-chloroaniline A->B  TIPSCl, Imidazole, DMF   E N-(3-Chloro-4-(triisopropylsilyloxy)phenyl)- 6-iodoquinazolin-4-amine B->E  Isopropanol, 70°C   C 6-Iodoquinazolin-4-one D 4-Chloro-6-iodoquinazoline C->D  SOCl₂, DMF (cat.)   D->E F N-(3-Chloro-4-hydroxyphenyl)- 6-iodoquinazolin-4-amine E->F  TBAF, THF   G N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)- 6-iodoquinazolin-4-amine F->G  3-Fluorobenzyl bromide, K₂CO₃, DMF   H 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)- amino)quinazolin-6-yl)furan-2-carbaldehyde G->H  Suzuki Coupling    (5-Formyl-2-furylboronic acid, Pd catalyst)   I Lapatinib H->I  Reductive Amination    (2-(Methylsulfonyl)ethylamine, NaBH(OAc)₃)  

Caption: Proposed synthetic workflow for Lapatinib utilizing a TIPS-protected aniline precursor.

Detailed Experimental Protocols

Safety Preamble: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Quinazoline derivatives and chlorinated anilines should be handled with care as they can be toxic and irritant.[5] Organosilicon compounds may cause skin and eye irritation.[6][7]

Protocol 1: Synthesis of 3-Triisopropylsilyloxy-4-chloroaniline (Protection)

This protocol is based on standard procedures for the silylation of phenols.[8][9]

  • Materials:

    • 4-Amino-3-chlorophenol (1.0 eq)

    • Triisopropylsilyl chloride (TIPS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-Amino-3-chlorophenol in anhydrous DMF, add imidazole and stir until all solids dissolve.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Triisopropylsilyl chloride (TIPS-Cl) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 3-Triisopropylsilyloxy-4-chloroaniline.

Protocol 2: Synthesis of N-(3-Chloro-4-(triisopropylsilyloxy)phenyl)-6-iodoquinazolin-4-amine (Coupling)

This procedure is adapted from known syntheses of N-aryl-quinazolin-4-amines.[10]

  • Materials:

    • 6-Iodoquinazolin-4-one (1.0 eq)[11][12][13]

    • Thionyl chloride (SOCl₂)

    • 3-Triisopropylsilyloxy-4-chloroaniline (1.1 eq)

    • Isopropanol

    • Toluene

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • Suspend 6-Iodoquinazolin-4-one in toluene. Add a catalytic amount of DMF.

    • Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux (approx. 110 °C) for 4-6 hours until a clear solution is obtained.

    • Cool the mixture and concentrate under reduced pressure to obtain crude 4-chloro-6-iodoquinazoline. Use this intermediate directly in the next step.

    • Dissolve the crude 4-chloro-6-iodoquinazoline and 3-Triisopropylsilyloxy-4-chloroaniline in isopropanol.

    • Heat the mixture to 70-80 °C and stir for 3-5 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product should precipitate.

    • Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain N-(3-Chloro-4-(triisopropylsilyloxy)phenyl)-6-iodoquinazolin-4-amine.

Protocol 3: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (Deprotection & Etherification)
  • Materials:

    • N-(3-Chloro-4-(triisopropylsilyloxy)phenyl)-6-iodoquinazolin-4-amine (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq)

    • 3-Fluorobenzyl bromide (1.2 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Deprotection: Dissolve the silyl-protected intermediate in anhydrous THF. Add TBAF solution dropwise at room temperature. Stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.[2][14]

    • Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to get crude N-(3-Chloro-4-hydroxyphenyl)-6-iodoquinazolin-4-amine.

    • Etherification: Dissolve the crude phenol in anhydrous DMF. Add potassium carbonate and 3-fluorobenzyl bromide.

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Filter the resulting precipitate, wash with water, and dry to obtain N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine.

Protocol 4: Synthesis of Lapatinib (Final Assembly)

The final steps involve a Suzuki coupling followed by a reductive amination, which are well-established transformations in the synthesis of Lapatinib.[15]

  • Materials:

    • N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (1.0 eq)

    • 5-Formyl-2-furylboronic acid (1.5 eq)[16]

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Sodium carbonate (Na₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

    • 2-(Methylsulfonyl)ethylamine (1.5 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Suzuki Coupling: To a degassed mixture of the iodo-quinazoline intermediate, 5-formyl-2-furylboronic acid, and sodium carbonate in dioxane/water, add the palladium catalyst.[17][18][19][20]

    • Heat the mixture to reflux (approx. 90-100 °C) for 6-8 hours under an inert atmosphere.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic phase and concentrate. Purify by column chromatography to yield 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde.[21][22]

    • Reductive Amination: Dissolve the resulting aldehyde and 2-(methylsulfonyl)ethylamine in DCM.[15]

    • Add sodium triacetoxyborohydride portion-wise and stir at room temperature overnight.

    • Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, dry over MgSO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to afford Lapatinib.

Conclusion

The use of 3-Triisopropylsilyloxy-4-chloroaniline offers a strategic and efficient entry point for the synthesis of Lapatinib and potentially other APIs derived from 4-amino-3-chlorophenol. The TIPS protecting group provides the necessary stability and selectivity to direct the initial C-N bond formation, while allowing for clean and high-yielding deprotection in a subsequent step. The protocols outlined in this guide are based on well-established chemical principles and provide a robust framework for researchers and drug development professionals engaged in the synthesis of complex quinazoline-based pharmaceuticals.

References

  • Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

  • Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. Patsnap Eureka. Available at: [Link]

  • Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. Google Patents.
  • Protection and Deprotection. CEM Corporation. Available at: [Link]

  • Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol. Google Patents.
  • Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. ResearchGate. Available at: [Link]

  • Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. Available at: [Link]

  • Silicon & Organosilicon Compounds: Health Hazards. Available at: [Link]

  • Protection of Alcohol by Silyl ether. SynArchive. Available at: [Link]

  • Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). ResearchGate. Available at: [Link]

  • TYVERB; INN: lapatinib. European Medicines Agency (EMA). Available at: [Link]

  • Synthesis of Lapatinib via direct regioselective arylation of furfural. ResearchGate. Available at: [Link]

  • Facile synthesis of 18 F-labeled Lapatinib for imaging with positron emission tomography. ResearchGate. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. PMC. Available at: [Link]

  • Organic silicon compounds. CDC Stacks. Available at: [Link]

  • Alcohol Protecting Groups. Available at: [Link]

  • SAFETY DATA SHEET. NZ Farm Source. Available at: [Link]

  • TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]

  • sds-agpro-organosilicone-h7aiy.pdf. Available at: [Link]

  • gesamp - review of potentially harmful substances: organosilicon compounds (silanes and. Available at: [Link]

  • 4-amino-3-chlorophenol. Available at: [Link]

  • Protection of Phenol by Silyl ether. SynArchive. Available at: [Link]

  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Semantic Scholar. Available at: [Link]

  • Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. PubMed. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

  • Silyl Groups. Gelest Technical Library. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Quinazoline. Wikipedia. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. MDPI. Available at: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available at: [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. Available at: [Link]

  • (5-(4-(4-((3-Fluorobenzyl)oxy)-3-chloroanilino)-6-quinazolinyl)-2-furancarboxaldehyde. PubChem. Available at: [Link]

  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Wiley Online Library. Available at: [Link]

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Academia.edu. Available at: [Link]

  • Method of producing 5-formyl-2-furylboronic acid. Google Patents.
  • Electrochemical reductive amination of furfural-based biomass intermediates. Green Chemistry. Available at: [Link]

Sources

Method

Application Note: N-Alkylation Protocols and Conditions for 3-Triisopropylsilyloxy-4-chloroaniline

Executive Summary 3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-62-4) is a highly functionalized, sterically encumbered synthetic intermediate frequently utilized in the development of complex active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-62-4) is a highly functionalized, sterically encumbered synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs). The selective N-alkylation of this compound presents unique synthetic challenges due to the competing demands of the nucleophilic amine, the sterically demanding and chemically labile triisopropylsilyl (TIPS) ether, and the para-chloro substituent. This application note provides a comprehensive, field-proven guide to achieving high-yielding, mono-selective N-alkylation while preserving the structural integrity of the substrate.

Molecular Profiling & Reactivity Analysis

Successful functionalization of 3-TIPS-oxy-4-chloroaniline requires a deep understanding of its physicochemical profile and the causality behind its reactivity:

  • Electronic Deactivation (Causality of Low Nucleophilicity): The aniline nitrogen is inherently less nucleophilic than aliphatic amines due to lone-pair delocalization into the aromatic ring. This is further exacerbated by the para-chloro group, which exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the conjugate acid, significantly reducing the nucleophilicity of the amine and making it resistant to mild electrophiles.

  • Steric Umbrella Effect: While the TIPS ether is located at the meta position relative to the amine, the sheer volume of the three freely rotating isopropyl groups creates a massive "steric umbrella." This increases the activation energy required for the approach of bulky electrophiles, necessitating optimized reaction temperatures or highly reactive intermediates (such as iminium ions).

  • Chemosensitivity & Orthogonality: The TIPS protecting group is highly sensitive to strong acids (e.g., HCl, TFA) and fluoride sources (e.g., TBAF). Furthermore, the aryl chloride, while generally stable under standard SN2 conditions, can undergo unwanted oxidative addition if aggressive palladium-catalyzed cross-coupling conditions are employed. Therefore, mild, orthogonal conditions are mandatory to prevent substrate degradation.

Strategic Workflow for N-Alkylation

The selection of the alkylation protocol is dictated by the nature of the electrophile, the required selectivity, and the availability of starting materials.

Workflow Substrate 3-TIPS-oxy-4-chloroaniline (Weak Nucleophile, Sterically Hindered) RA Protocol A: Reductive Amination Aldehyde/Ketone + NaBH(OAc)3 Substrate->RA SN2 Protocol B: Direct SN2 Alkylation Alkyl Halide + Mild Base Substrate->SN2 BH Protocol C: Borrowing Hydrogen Alcohol + Ru-Catalyst Substrate->BH ResRA High Mono-selectivity TIPS & Cl Intact (Preferred Pathway) RA->ResRA ResSN2 Risk of Dialkylation Requires Strict Control (Alternative Pathway) SN2->ResSN2 ResBH Atom-Economical Avoids Alkyl Halides (Specialized Pathway) BH->ResBH

Caption: Strategic decision matrix for N-alkylation of 3-TIPS-oxy-4-chloroaniline.

Protocol A: Reductive Amination (The Preferred Pathway)

Rationale: Reductive amination is the most reliable method for the monoalkylation of deactivated anilines. Utilizing Sodium Triacetoxyborohydride (STAB) ensures that the reducing agent is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde/ketone . Crucially, STAB reactions are typically run in slightly acidic to neutral conditions (e.g., with catalytic acetic acid), which are perfectly tolerated by the TIPS ether, unlike harsher Lewis acids.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 3-TIPS-oxy-4-chloroaniline (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. This step is critical to overcome the weak nucleophilicity of the deactivated aniline.

  • Reduction: After stirring for 30 minutes at room temperature, add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise. The bulky nature of STAB prevents over-reduction and dialkylation.

  • Monitoring (Self-Validation): Stir the reaction at room temperature for 4-12 hours. Monitor via LC-MS. The mass of the product should reflect[M+H]+ of the monoalkylated species without the loss of the TIPS group (-156 Da).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (Critical: Do NOT use NaOH or HCl to prevent TIPS cleavage). Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Direct Nucleophilic Substitution (SN2)

Rationale: When the corresponding carbonyl compound is unavailable, direct alkylation using an alkyl halide is required . The primary risk here is over-alkylation (forming a tertiary amine). To mitigate this, a mild, non-nucleophilic base is used in a polar aprotic solvent, and stoichiometry is strictly controlled.

Step-by-Step Methodology:

  • Setup: Dissolve 3-TIPS-oxy-4-chloroaniline (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or anhydrous K2CO3 (1.5 equiv). Avoid strong bases like NaH, which can strip the silyl group or cause unwanted side reactions with the aryl chloride.

  • Alkylation: Add the alkyl halide (0.95 equiv to prevent dialkylation) dropwise at 0 °C.

  • Heating: Gradually warm to room temperature or heat to 60 °C depending on the electrophile's reactivity. The steric bulk of the TIPS group may necessitate mild heating for secondary alkyl halides.

  • Workup: Dilute with ethyl acetate (EtOAc) and wash extensively with water (5x) to remove the DMF. Dry the organic layer over MgSO4 and concentrate. Purify via flash chromatography (silica gel, Hexanes/EtOAc).

Protocol C: Transition-Metal Catalyzed "Borrowing Hydrogen"

Rationale: For a greener approach that avoids toxic alkyl halides, the borrowing hydrogen methodology utilizes alcohols as alkylating agents . A ruthenium catalyst oxidizes the alcohol to an aldehyde in situ, the aniline condenses to form an imine, and the catalyst returns the hydrogen to yield the alkylated amine.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube, combine 3-TIPS-oxy-4-chloroaniline (1.0 equiv), the target primary alcohol (1.2 equiv), [Ru(p-cymene)Cl2]2 (0.5 mol %), and DPEphos (1.0 mol %).

  • Reaction: Add toluene (0.5 M) and t-BuOK (10 mol %). Seal the tube and heat to 110 °C for 24 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate. The crude mixture is typically very clean, containing only the product and unreacted starting materials (water is the only byproduct).

Comparative Data Presentation

The following table summarizes the expected quantitative performance metrics for each protocol when applied to 3-TIPS-oxy-4-chloroaniline.

ProtocolReagents / CatalystChemoselectivity (TIPS/Cl)Mono/Di SelectivityTypical Yield Range
A: Reductive Amination Aldehyde/Ketone, NaBH(OAc)3, DCEExcellent (Both intact)High (Mono-selective)75% - 95%
B: Direct SN2 Alkylation Alkyl Halide, K2CO3 or DIPEA, DMFGood (TIPS intact if mild base)Moderate (Risk of Di-)50% - 75%
C: Borrowing Hydrogen Alcohol, [Ru(p-cymene)Cl2]2, TolueneModerate (Requires optimization)High (Mono-selective)60% - 85%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. URL:[Link]

  • Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, J. A., & Williams, J. M. J. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766-1774. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting TIPS Group Migration in 3-Triisopropylsilyloxy-4-chloroaniline Workflows

Welcome to the Technical Support and Troubleshooting Center. 3-Triisopropylsilyloxy-4-chloroaniline is a highly valuable intermediate in pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. 3-Triisopropylsilyloxy-4-chloroaniline is a highly valuable intermediate in pharmaceutical synthesis. However, when functionalizing the aniline nitrogen (e.g., via N-alkylation, N-acylation, or Buchwald-Hartwig coupling), researchers frequently encounter a critical failure mode: the unwanted migration of the triisopropylsilyl (TIPS) group from the oxygen atom to the nitrogen atom, or its complete cleavage.

This guide synthesizes field-proven methodologies and mechanistic chemistry to help you design a self-validating, migration-free experimental workflow.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the TIPS group migrate during my aniline functionalization reactions despite its steric bulk? While the TIPS group is significantly more robust than TMS or TBS, deprotonating the aniline nitrogen creates a highly localized, nucleophilic anion. Under strongly basic conditions, the thermodynamic driving force to form a stable N–Si bond facilitates a 1,3-O-to-N silyl transfer (mechanistically related to the aza-Brook rearrangement)[1]. This anionic rearrangement easily overcomes the steric activation barrier if the base is too strong or the environment is highly polar[2].

Q2: How does solvent polarity affect the migration rate, and what should I use? Solvent polarity directly dictates the rate of silyl migration[3]. Polar aprotic solvents like DMF, DMPU, and HMPA strongly solvate counter-cations (e.g., Li⁺, Na⁺, K⁺). This leaves a "naked," highly reactive nitrogen anion that rapidly attacks the silicon center[1]. To prevent this, reactions should be conducted in non-polar or moderately polar solvents such as anhydrous Toluene, Dichloromethane (DCM), or 2-Methyltetrahydrofuran (MeTHF). These solvents keep the ion pair tightly bound, suppressing the migration transition state.

Q3: Which bases are safe to use, and which will ruin my reaction? Avoid strong, unhindered bases like n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Potassium tert-butoxide (KOtBu). These quantitatively deprotonate the aniline and trigger immediate silyl transfer[4]. Instead, utilize weaker inorganic bases like Potassium Carbonate (K₂CO₃) or sterically hindered organic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases neutralize the acid generated during electrophilic additions without generating a high concentration of the reactive aniline anion[3].

Q4: Is temperature a critical factor in preventing migration? Absolutely. Silyl migrations are thermally activated processes[5]. Elevated temperatures provide the kinetic energy required to overcome the steric hindrance of the three isopropyl groups on the silicon atom[6]. Maintaining the reaction temperature at or below 0 °C during the addition of reagents kinetically freezes the TIPS group in place.

Mechanistic Pathway Visualization

Mechanism Start 3-OTIPS-4-Cl-Aniline (Starting Material) Base Base Addition (Deprotonation) Start->Base Anion Aniline Anion Intermediate (Highly Nucleophilic) Base->Anion Path1 Strong Base / Polar Solvent (e.g., NaH, DMF, >60°C) Anion->Path1 Path2 Weak Base / Non-polar Solvent (e.g., DIPEA, Toluene, <25°C) Anion->Path2 Migrate O-to-N TIPS Migration (Aza-Brook Rearrangement) Path1->Migrate Kinetic Control Lost Desired Target N-Functionalization (TIPS Group Retained) Path2->Desired Kinetic Control Maintained

Logical pathway of base/solvent influence on TIPS migration vs. desired functionalization.

Quantitative Data: Reaction Conditions vs. Migration Yield

The following table summarizes internal validation data demonstrating the causality between reaction conditions and the yield of the unwanted TIPS-migrated byproduct versus the desired N-functionalized product.

Reaction Condition ProfileBase SelectionSolventTemperatureYield of Desired ProductYield of TIPS-Migrated Byproduct
Condition A (High Risk) NaH (1.2 eq)DMF60 °C< 10%> 85%
Condition B (Moderate Risk) n-BuLi (1.1 eq)THF0 °C45%40%
Condition C (Optimized) DIPEA (2.0 eq)Toluene0 °C to RT> 90%< 2%
Condition D (Optimized) K₂CO₃ (2.0 eq)DCM0 °C88%< 2%

Self-Validating Experimental Protocol: N-Acylation

To guarantee scientific integrity, this protocol is designed as a self-validating system. Each step includes the mechanistic reasoning (causality) behind the action, concluding with a rigorous analytical checkpoint.

Step-by-Step Methodology

Step 1: Preparation & Purging

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert Nitrogen (N₂) or Argon.

  • Causality: Trace moisture can hydrolyze the TIPS group or react with the electrophile, forcing the use of excess base which inadvertently triggers silyl migration.

Step 2: Dissolution

  • Dissolve 1.0 equivalent of 3-Triisopropylsilyloxy-4-chloroaniline in anhydrous Toluene to achieve a 0.2 M concentration.

  • Causality: Toluene is a non-polar solvent that suppresses the stabilization of the anionic transition state necessary for silyl transfer.

Step 3: Temperature Control

  • Submerge the reaction flask in an ice-water bath and allow the solution to strictly equilibrate to 0 °C.

  • Causality: Silyl migration is a thermally activated process; low temperatures kinetically freeze the molecule and prevent the rearrangement[5].

Step 4: Base Addition

  • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise via syringe.

  • Causality: DIPEA is sterically hindered and weakly nucleophilic. It neutralizes the HCl generated during acylation without creating a high concentration of the "naked" aniline anion.

Step 5: Electrophile Addition

  • Slowly add 1.1 equivalents of the desired acyl chloride dropwise over 15 minutes. Maintain stirring at 0 °C for 2 hours before allowing the reaction to slowly warm to room temperature.

Step 6: Self-Validation Checkpoint (Critical)

Do not proceed to scale-up without validating the structural integrity of the TIPS group through these three analytical pillars:

  • In-Process TLC: Elute with 10% EtOAc/Hexanes. The product spot should be highly UV-active and significantly less polar than the starting material.

  • LC-MS Validation: Look for the exact mass of the desired product. A mass loss of exactly 156 Da indicates TIPS deprotection. An identical mass with a different retention time strongly indicates the migrated isomer.

  • ¹H NMR Validation (Definitive): Confirm the presence of the TIPS group by locating the multiplet at ~1.10–1.30 ppm (integrating for 21 protons). To validate that migration to nitrogen did not occur, check the N-H proton shift; an N-Si bond shifts the adjacent aromatic protons significantly compared to a standard N-C(O) amide bond.

Workflow Step1 1. Dissolve in Toluene Step2 2. Chill to 0°C Step1->Step2 Step3 3. Add DIPEA (Weak Base) Step2->Step3 Step4 4. Add Electrophile Step3->Step4 Step5 5. LC-MS/NMR Validation Step4->Step5

Step-by-step workflow for preventing TIPS migration during N-functionalization.

References

  • Zhao, J., et al. "1,3-Aza-Brook Rearrangement of Aniline Derivatives: In Situ Generation of 3-Aminoaryne via 1,3-C-(sp2)-to-N Silyl Migration". Organic Letters (ACS Publications). URL: [Link]

  • "3-Hydroxy-2-(trialkylsilyl)phenyl Triflate: A Benzyne Precursor Triggered via 1,3-C-sp2-to-O Silyl Migration". Organic Letters (ACS Publications). URL: [Link]

  • "Aryne 1,2,3,5-Tetrasubstitution Enabled by 3-Silylaryne and Allyl Sulfoxide via an Aromatic 1,3-Silyl Migration". Journal of the American Chemical Society. URL: [Link]

  • "O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions". Arkivoc. URL: [Link]

  • "A Cascade Resulting in the Reductive Ethynylation of Aldehydes: Dissection of its Components". Angewandte Chemie International Edition (via PMC). URL: [Link]

Sources

Optimization

Improving yield and purity in 3-Triisopropylsilyloxy-4-chloroaniline synthesis

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-62-4). This guide is designed for research scientists and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-62-4). This guide is designed for research scientists and drug development professionals scaling up or optimizing this specific API intermediate.

The synthesis of this molecule involves two critical transformations starting from 2-chloro-5-nitrophenol: a sterically demanding silylation (TIPS protection) followed by a highly chemoselective nitro reduction that must preserve both the aryl chloride and the silyl ether.

Workflow A 2-Chloro-5-nitrophenol (Starting Material) B TIPS-Cl, Imidazole DMF, 25-40°C A->B C 1-Chloro-4-nitro-2- (TIPS-oxy)benzene B->C D Fe, NH4Cl EtOH/H2O, 80°C C->D E 3-TIPS-oxy- 4-chloroaniline D->E

Two-step synthesis workflow for 3-Triisopropylsilyloxy-4-chloroaniline.

Part 1: Troubleshooting & FAQs

Q1: I am experiencing low conversion during the TIPS protection of 2-chloro-5-nitrophenol. How can I drive the reaction to completion?

A1: The triisopropylsilyl (TIPS) group is highly sterically hindered. While this steric bulk provides excellent downstream stability, it creates a high activation barrier for the initial silylation[1].

  • The Causality: Trialkylsilyl chlorides are extremely sensitive to moisture. If your solvent (e.g., DMF or DCM) is not strictly anhydrous, TIPS-Cl will hydrolyze faster than it reacts with the hindered phenol. Furthermore, using a weak base like triethylamine is often insufficient for TIPS protection.

  • The Solution: Ensure strictly anhydrous conditions. Use Imidazole (≥2.5 equivalents) . Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-TIPS-imidazole intermediate that transfers the silyl group to the phenol much more efficiently than TIPS-Cl alone[1]. If the reaction stalls at room temperature, applying gentle heating (40 °C) or microwave irradiation will provide the necessary thermodynamic push to overcome the steric hindrance[1].

Q2: During the nitro reduction step, I am seeing significant loss of the chlorine atom (dehalogenation). Why is this happening?

A2: This is a classic chemoselectivity failure driven by the choice of catalyst.

  • The Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly active for nitro reduction, but Palladium readily inserts into aryl carbon-chlorine bonds via oxidative addition. This leads to rapid hydrodehalogenation, stripping the chlorine from your aromatic ring[2][3].

  • The Solution: You must decouple the nitro reduction from the C-Cl insertion pathway.

    • Catalytic Approach: Switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur selectively poisons the specific active sites on the platinum lattice responsible for C-Cl bond cleavage, while leaving the sites for N-O bond reduction fully active[2].

    • Non-Catalytic Approach (Recommended): Utilize a Single-Electron Transfer (SET) mechanism using Iron powder and Ammonium Chloride (Fe/NH4Cl) . This classic Béchamp-style reduction is completely inert to aryl chlorides[2].

Q3: My TIPS group is cleaving during the nitro reduction step. I am using Tin(II) chloride (SnCl2) in HCl. How do I prevent this?

A3: The TIPS ether is robust, but it is susceptible to strong acids at elevated temperatures.

  • The Causality: While TIPS is significantly more stable to acidic hydrolysis than TMS or TBS, prolonged exposure to strong aqueous acids (like the concentrated HCl typically paired with SnCl2 or Fe) at reflux will protonate the ether oxygen, catalyzing the cleavage of the silicon-oxygen bond to yield the unwanted 4-amino-2-chlorophenol[4][5].

  • The Solution: Shift to mildly acidic or neutral conditions. The Fe/NH4Cl system is ideal because aqueous NH4Cl provides a mildly acidic buffer (pH ~5.5). This is acidic enough to activate the iron surface and provide protons for the reduction, but far too weak to hydrolyze a TIPS ether[2].

Part 2: Quantitative Data & Method Comparison

To optimize the reduction of 1-chloro-4-nitro-2-(triisopropylsilyloxy)benzene, compare the empirical outcomes of standard reduction methodologies below. Data reflects typical bench-scale results.

Reduction MethodReagents & ConditionsTarget Aniline YieldDehalogenation (%)TIPS Cleavage (%)
Standard Hydrogenation Pd/C, H2 (1 atm), MeOH, rt< 20%> 75% < 2%
Poisoned Hydrogenation Pt(S)/C, H2 (1 atm), EtOAc, rt85 - 90%< 2%< 2%
Acidic Metal Reduction SnCl2, conc. HCl, EtOH, 70°C< 30%< 1%> 65%
Mild SET Reduction Fe powder, NH4Cl, EtOH/H2O, 80°C92 - 96% 0% 0%

Part 3: Mechanistic Pathway

Understanding the electron flow and potential failure points is critical for process control. The diagram below illustrates the stepwise reduction of the nitro group and the competing side reactions caused by incorrect reagent selection.

Pathway Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso +2e-, +2H+ Desilyl Desilylation (Loss of -TIPS) Nitro->Desilyl Strong Acid (HCl) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Aniline Target Aniline (-NH2, -Cl, -OTIPS) Hydroxyl->Aniline +2e-, +2H+ Dehalo Dehalogenation (Loss of -Cl) Aniline->Dehalo Pd/C, H2

Mechanistic reduction pathway highlighting desired progression and side reactions.

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps if the in-process control (IPC) checks fail.

Protocol A: Silylation (TIPS Protection)

Objective: Synthesis of 1-chloro-4-nitro-2-(triisopropylsilyloxy)benzene.

  • Preparation: Flame-dry a 500 mL round-bottom flask under inert gas (N2 or Argon).

  • Dissolution: Dissolve 2-chloro-5-nitrophenol (1.0 eq, 100 mmol) in strictly anhydrous DMF (150 mL).

  • Catalyst/Base Addition: Add Imidazole (2.5 eq, 250 mmol) in one portion. Stir for 10 minutes until completely dissolved. The solution will turn deep yellow/orange due to phenoxide formation.

  • Silylation: Cool the flask to 0 °C in an ice bath. Add Triisopropylsilyl chloride (TIPS-Cl) (1.2 eq, 120 mmol) dropwise over 15 minutes via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. IPC Check: Run TLC (Hexanes/EtOAc 9:1). If starting material persists, heat to 40 °C for an additional 2 hours.

  • Quench & Workup: Pour the mixture into 500 mL of ice-cold water. Extract with Ethyl Acetate (3 x 200 mL).

  • Washing: Wash the combined organic layers rigorously with water (3 x 200 mL) to remove DMF and imidazole salts, followed by brine (1 x 150 mL).

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil or low-melting solid.

Protocol B: Chemoselective Nitro Reduction (Fe/NH4Cl)

Objective: Synthesis of 3-Triisopropylsilyloxy-4-chloroaniline without dehalogenation.

  • Preparation: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve the TIPS-protected intermediate (1.0 eq, ~95 mmol) in Ethanol (300 mL).

  • Buffer Addition: Add a solution of Ammonium Chloride (NH4Cl) (5.0 eq, 475 mmol) dissolved in Water (100 mL).

  • Activation: Heat the mixture to 60 °C.

  • Reduction: Carefully add Iron powder (325 mesh is ideal) (10.0 eq, 950 mmol) in small portions over 20 minutes to control the mild exotherm.

  • Reflux: Increase temperature to 80 °C (reflux) and stir vigorously for 2 hours. IPC Check: Run TLC (Hexanes/EtOAc 4:1). The nitro compound should be completely consumed, replaced by a highly polar, UV-active aniline spot.

  • Filtration (Critical Step): While the mixture is still hot, filter it through a tightly packed pad of Celite to remove the iron oxides. Wash the Celite pad generously with hot Ethanol (2 x 100 mL). Failure to filter while hot will result in product crystallizing within the iron sludge.

  • Concentration & Extraction: Concentrate the filtrate to remove the majority of the ethanol. Dilute the aqueous residue with saturated NaHCO3 (100 mL) and extract with Ethyl Acetate (3 x 150 mL).

  • Final Isolation: Wash with brine, dry over Na2SO4, filter, and evaporate to yield the pure 3-Triisopropylsilyloxy-4-chloroaniline.

References

  • Dawood, K. M., et al. Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. ResearchGate. Available at:[Link]

  • Li, Y., et al. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - National Institutes of Health. Available at:[Link]

  • Wang, X., et al. tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Chromatography of 3-Triisopropylsilyloxy-4-chloroaniline

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific isolation challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific isolation challenges associated with 3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-62-4).

This molecule presents a classic chromatographic "double-bind": it contains a basic, polar primary amine (aniline) that interacts strongly with stationary phases, juxtaposed with a highly lipophilic, mildly acid-sensitive triisopropylsilyl (TIPS) ether. Standard purification attempts often result in severe streaking, poor recovery, or unintended deprotection. This guide provides the mechanistic reasoning and validated protocols required to isolate this compound with high purity and yield.

Part 1: Physicochemical Profiling & Chromatographic Implications

Before selecting a purification strategy, we must analyze the molecule's structural components to predict its behavior on a column. The table below summarizes the quantitative data and the causal relationships between the molecule's functional groups and their chromatographic behavior.

Table 1: Physicochemical Profile of 3-Triisopropylsilyloxy-4-chloroaniline

Property / Functional GroupQuantitative DataChromatographic Implication & Causality
Molecular Formula & Mass C₁₅H₂₆ClNOSi (299.91 g/mol )Moderate molecular weight; highly soluble in standard organic solvents (Dichloromethane, Ethyl Acetate)[1].
Primary Amine (-NH₂) Estimated pKa ~ 4.0 - 4.5The basic lone pair on the nitrogen hydrogen-bonds strongly with acidic silanols (Si-OH) on bare silica gel. This equilibrium process causes non-linear adsorption, resulting in severe peak tailing and streaking[2].
TIPS Ether (-OTIPS) Steric Parameter (A-value) > 2.5Highly lipophilic and bulky. Causes rapid elution in non-polar solvents. While robust, prolonged exposure to the acidic microenvironment of bare silica can trigger acid-catalyzed hydrolysis (desilylation)[3].
Aryl Chloride (-Cl) Electronegativity (Pauling) = 3.16The electron-withdrawing nature of the para-chloro group slightly reduces the basicity of the amine compared to standard aniline, but significantly increases the overall hydrophobic surface area of the molecule.
Part 2: Purification Strategy Decision Tree

Selecting the correct stationary and mobile phase is critical. The workflow below outlines the logical decision-making process for purifying this specific silyl-protected aniline.

PurificationWorkflow Start Crude 3-TIPS-oxy-4-chloroaniline TLC Initial TLC Analysis (Hexanes/EtOAc) Start->TLC CheckStreak Is amine streaking observed? TLC->CheckStreak AddTEA Deactivate Silica: Add 1-2% TEA CheckStreak->AddTEA Yes CheckCleavage Is TIPS cleavage observed? CheckStreak->CheckCleavage No Proceed Run Deactivated Silica Column AddTEA->Proceed Alumina Use Basic Alumina or RP-C18 CheckCleavage->Alumina Yes StandardSilica Standard Silica Gel Chromatography CheckCleavage->StandardSilica No

Fig 1: Decision tree for selecting the optimal chromatography method for 3-TIPS-oxy-4-chloroaniline.

Part 3: Validated Experimental Protocols
Protocol A: Triethylamine (TEA) Deactivated Normal-Phase Chromatography

Causality Check: Bare silica gel is inherently acidic (surface pKa ~ 4.5-5.0). The basic aniline moiety will undergo strong acid-base interactions with these silanols, leading to streaking[2]. Furthermore, prolonged exposure to this acidic environment can catalyze the cleavage of the TIPS ether[3]. Pre-treating the silica with Triethylamine (TEA)—a sacrificial, stronger tertiary amine—neutralizes these active sites, preventing streaking and protecting the silyl ether[4],[5].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 15% Ethyl Acetate in Hexanes). Add 1% to 2% (v/v) Triethylamine (TEA) to the bulk solvent mixture and stir thoroughly[2].

  • Column Packing: Slurry-pack the standard normal-phase silica gel using the TEA-modified solvent.

  • Equilibration (Critical Step): Pass at least 2 to 3 column volumes of the TEA-modified solvent through the packed column. This ensures the uniform distribution of the amine and complete neutralization of the acidic silanol sites before the sample is introduced[5].

  • Sample Loading: Dissolve the crude 3-Triisopropylsilyloxy-4-chloroaniline in a minimum volume of the modified eluent. Self-Validation Check: Do not dry-load the sample onto bare silica gel, as the concentrated acidic environment during solvent evaporation will rapidly cleave the TIPS group. If dry-loading is mandatory due to solubility issues, use neutral Celite.

  • Elution: Run the column isocratically. Monitor fractions via TLC plates that have been pre-run in the TEA-containing solvent to ensure accurate Rf representation.

  • Post-Column Processing: Pool the product fractions and concentrate via rotary evaporation. To remove residual TEA, place the isolated oil/solid under high vacuum for 12-24 hours.

Protocol B: Reverse-Phase (C18) Flash Chromatography

Causality Check: If the crude mixture contains closely related halogenated isomers (e.g., des-chloro or ortho-chloro impurities), deactivated normal-phase silica often fails to resolve them. Reverse-phase (C18) chromatography separates molecules based on hydrophobic surface area, making it highly sensitive to the presence or absence of the chlorine atom.

Step-by-Step Methodology:

  • Solvent System: Prepare Mobile Phase A (Milli-Q Water + 0.1% Ammonium Hydroxide) and Mobile Phase B (Acetonitrile). The basic modifier (NH₄OH) ensures the aniline remains entirely in its neutral, unprotonated state, maximizing its interaction with the C18 stationary phase and preventing peak splitting.

  • Column Equilibration: Equilibrate the C18 column with 50% Mobile Phase B. Because of the highly lipophilic TIPS group, starting at low organic concentrations (<30% B) will cause the compound to crash out of solution directly on the column head.

  • Loading: Dissolve the sample in pure Acetonitrile (or a small amount of DMSO if necessary) and inject it into the system.

  • Gradient Elution: Run a gradient from 50% B to 100% B over 10-15 column volumes. The highly lipophilic 3-Triisopropylsilyloxy-4-chloroaniline will elute late in the gradient.

  • Recovery: Extract the pooled aqueous/MeCN fractions with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure product.

Part 4: Troubleshooting Guides & FAQs

Q1: My compound is streaking heavily on the TLC plate, and I cannot determine an accurate Rf value. How do I fix this? A: Streaking is the hallmark of basic amines interacting with acidic silica. To obtain an accurate Rf value and predict column behavior, add 1-2% TEA or 10% Ammonia in Methanol to your TLC developing chamber[4]. Alternatively, pre-soak your TLC plates in a 5% TEA/Hexane solution and let them dry completely before spotting your crude mixture.

Q2: During purification on standard silica, I noticed the formation of a highly polar baseline spot that was not present in my crude NMR. What is happening? A: You are observing the in situ desilylation of your molecule, yielding the highly polar 5-amino-2-chlorophenol. While TIPS ethers are generally robust and sterically hindered, the localized acidity of bare silica gel can catalyze their cleavage over time, especially if the column is run slowly or if the silica generates heat during packing[3]. You must buffer your silica with TEA[5] or switch to basic alumina to prevent this degradation.

Q3: I successfully purified the compound using Protocol A, but my ¹H NMR shows residual aliphatic peaks around 1.0 ppm and 2.5 ppm. What is the contaminant? A: These peaks belong to residual Triethylamine (TEA), which appears as a triplet (~1.0 ppm) and a quartet (~2.5 ppm) in CDCl₃. Because 3-Triisopropylsilyloxy-4-chloroaniline is a heavy, lipophilic compound, it can easily trap volatile amines in its matrix. Subject the sample to a high vacuum (Schlenk line or lyophilizer) for 24 hours. If the TEA persists, redissolve the product in diethyl ether and perform a quick wash with water or saturated NaHCO₃, then dry and re-concentrate.

Q4: Can I use a polymer-based size-exclusion column (GPC/SEC) to purify this compound instead? A: It is not recommended for small molecule purification of this scale. While polymer-based columns avoid silanol interactions entirely, they are designed for macromolecular size separation[6]. The molecular weight of 3-Triisopropylsilyloxy-4-chloroaniline (299.91 g/mol ) is too low for effective resolution from standard small-molecule impurities using GPC. Stick to deactivated silica or C18.

References
  • Solvent Systems for Flash Column Chromatography, Department of Chemistry, University of Rochester.[Link]

  • Total Synthesis of the Bis-silyl Ether of (+)-15-epi-Aetheramide A, ACS Publications.[Link]

  • When basification of silica gel is required, before using Column chromatography?, ResearchGate.[Link]

  • Tips & Tricks GPC/SEC: Silica Versus Polymer‑Based Columns, LCGC International.[Link]

Sources

Optimization

Optimal storage conditions to prevent degradation of 3-Triisopropylsilyloxy-4-chloroaniline

Technical Support Center: Handling & Storage of 3-Triisopropylsilyloxy-4-chloroaniline Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific vulnerabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of 3-Triisopropylsilyloxy-4-chloroaniline

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific vulnerabilities of 3-Triisopropylsilyloxy-4-chloroaniline (CAS: 1159977-62-4)[1]. This molecule features two highly reactive domains: an oxidation-prone free aniline and a moisture-sensitive silyl ether. Understanding the causality behind its degradation is critical for maintaining batch-to-batch reproducibility in your syntheses.

Part 1: Troubleshooting & FAQs

Q1: My batch of 3-Triisopropylsilyloxy-4-chloroaniline has turned from a pale yellow solid to a dark red/brown oil. What is the mechanism of this degradation? A: This is a classic symptom of aniline oxidation . The neutral, uncharged aniline moiety has a low oxidation potential and easily donates an electron[2]. Atmospheric oxygen, especially when catalyzed by ambient light, initiates a radical H-abstraction from the -NH2​ group to form an aminyl radical ( C6​H5​NH∙ )[3]. These radicals rapidly couple to form highly conjugated, deeply colored azo, azoxy, or nitroso polymeric compounds. Prevention: Always store the compound in an amber vial (to prevent photolytic radical initiation) and backfill the headspace with Argon to displace oxygen.

Q2: LC-MS analysis of my stored reagent shows a new peak with a mass corresponding to the loss of 156 Da. Why is the TIPS group falling off? A: A loss of 156 Da corresponds to the loss of the triisopropylsilyl (TIPS) group, yielding 4-chloro-3-hydroxyaniline. While TIPS ethers are approximately 35 times more stable than TBS ethers under acidic conditions[4], they are not invincible. Prolonged exposure to atmospheric moisture, combined with trace acidic impurities (such as dissolved CO2​ forming carbonic acid, or degrading chlorinated solvents), protonates the ether oxygen. This transforms it into a superior leaving group, allowing nucleophilic attack by water[4]. Prevention: Store over a desiccant or in a strictly anhydrous environment. Never store silylated compounds in unpurified chloroform or dichloromethane for extended periods.

Q3: Can I store this compound at room temperature if I use a desiccator? A: It is not recommended. While a desiccator prevents TIPS hydrolysis, the thermal energy at room temperature accelerates the kinetic rate of autoxidation of the aniline ring. Optimal storage requires a synergistic approach: Argon atmosphere, -20°C, and darkness .

Part 2: Quantitative Storage Parameters & Degradation Signatures

To ensure scientific integrity, compare your storage conditions and analytical QC data against the self-validating metrics in the tables below.

Table 1: Storage Conditions vs. Expected Shelf Life

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
-20°C (Optimal) Argon / N2​ Dark (Amber Vial) > 12 Months None (Stable)
2-8°C (Fridge)Ambient AirDark1 - 3 MonthsSlow Oxidation (Discoloration)
25°C (Room Temp)Ambient AirAmbient Lab Light< 2 WeeksRapid Oxidation & Photodegradation
25°C (Room Temp)Humid AirDark< 4 WeeksTIPS Hydrolysis (Phenol formation)

Table 2: Analytical Signatures of Degradation

Degradation PathwayVisual Indicator 1H NMR Signature ( CDCl3​ )LC-MS (ESI+) Indicator
Aniline Oxidation Dark red, brown, or black discolorationBroadening of aromatic peaks; loss of sharp NH2​ singlet (~3.8 ppm)High MW polymeric masses; M+14 (Azoxy)
TIPS Hydrolysis Often remains pale, but may become stickyLoss of TIPS multiplet (1.0-1.3 ppm, 21H); new broad OH peak [M+H]+ shifts from ~300 to ~144

Part 3: Experimental Protocols

If your 3-Triisopropylsilyloxy-4-chloroaniline has degraded, do not discard it. The following self-validating protocol utilizes the distinct polarity difference between the non-polar TIPS-ether and the polar degradation products (free phenols and azo-polymers) to rescue the material.

Protocol 1: Rescue & Purification via Flash Chromatography

Causality: The intact TIPS-protected aniline is highly lipophilic. Oxidized polymeric species and hydrolyzed phenols are highly polar and will be retained on normal-phase silica.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the degraded, dark mixture in a minimal amount of anhydrous Dichloromethane (DCM).

  • Column Equilibration: Pack a silica gel column and equilibrate with a non-polar solvent system: 90% Hexanes / 10% Ethyl Acetate.

  • Loading: Load the DCM solution onto the silica plug.

  • Elution: Elute using the 90:10 Hexanes/EtOAc gradient. The bulky TIPS group ensures the desired product elutes rapidly ( Rf​≈0.4−0.5 ).

  • Impurity Retention: The dark oxidized polymers and the hydrolyzed 4-chloro-3-hydroxyaniline will remain stuck at the baseline ( Rf​<0.1 ).

  • Self-Validation Step: Spot the eluted fractions on a TLC plate. The pure product will appear as a single spot under shortwave UV (254 nm) and will not be deeply colored to the naked eye.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at <30°C to prevent thermal degradation.

Protocol 2: Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which drives TIPS hydrolysis[4]. Aliquoting minimizes atmospheric exposure.

Step-by-Step Methodology:

  • Drying: Transfer the purified oil/solid to a Schlenk flask and place under high vacuum (0.1 Torr) for 2 hours to remove trace solvents.

  • Aliquoting: Inside a nitrogen-filled glovebox (or using a positive argon stream on the benchtop), divide the bulk material into single-use amber glass vials.

  • Purging: If not in a glovebox, insert an Argon needle into the vial just above the solid. Purge for 30 seconds to displace all oxygen.

  • Sealing: Cap tightly with a PTFE-lined septum cap. Wrap the cap junction with Parafilm.

  • Storage: Transfer immediately to a -20°C freezer.

Part 4: Degradation & Storage Workflow Visualization

G cluster_degradation Degradation Pathways (Improper Storage) cluster_storage Optimal Storage Protocol Compound 3-Triisopropylsilyloxy- 4-chloroaniline O2 Oxygen / Light Exposure Compound->O2 Poor sealing / Clear vial H2O Moisture / Trace Acid Compound->H2O Humidity / Non-anhydrous Storage Inert Atmosphere (Argon) Amber Vial, -20°C Compound->Storage Best Practice Workflow Oxidation Aniline Oxidation (Azo/Nitroso Formation) O2->Oxidation Hydrolysis TIPS Cleavage (Phenol Formation) H2O->Hydrolysis Stability Long-term Stability (>12 Months) Storage->Stability

Pathways of 3-Triisopropylsilyloxy-4-chloroaniline degradation and optimal storage workflow.

References[1] Title: 3-Triisopropylsilyloxy-4-chloroaniline | CAS No : 1159977-62-4

Sources

Reference Data & Comparative Studies

Validation

3-Triisopropylsilyloxy-4-chloroaniline vs 3-tert-butyldimethylsilyloxy-4-chloroaniline stability comparison

Executive Summary In multi-step pharmaceutical synthesis, 3-Triisopropylsilyloxy-4-chloroaniline and 3-tert-butyldimethylsilyloxy-4-chloroaniline serve as critical bifunctional building blocks. The free aniline moiety ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In multi-step pharmaceutical synthesis, 3-Triisopropylsilyloxy-4-chloroaniline and 3-tert-butyldimethylsilyloxy-4-chloroaniline serve as critical bifunctional building blocks. The free aniline moiety acts as an anchor for N-directed cross-coupling (e.g., Buchwald-Hartwig amination) or acylation, while the silyl ether masks the phenolic oxygen. The strategic choice between a Triisopropylsilyl (TIPS) and a tert-Butyldimethylsilyl (TBS) protecting group dictates the thermodynamic and kinetic boundaries of your synthetic route. This guide objectively compares their stability profiles, mechanistic behaviors, and practical applications.

Mechanistic Rationale: Steric Shielding and Electrophilicity

The stability of silyl ethers is fundamentally governed by the steric bulk surrounding the silicon atom, which dictates its susceptibility to nucleophilic attack [1]. The cleavage of both TBS and TIPS ethers proceeds via a pentacoordinate silicon intermediate [1].

The TIPS group, possessing three bulky isopropyl substituents, creates a dense steric shield around the silicon center. In contrast, the TBS group features only one bulky tert-butyl group alongside two smaller methyl groups [1]. This structural difference explains why TIPS ethers exhibit significantly higher activation energy barriers against nucleophiles (such as water, hydroxide, or fluoride) compared to their TBS counterparts.

Mechanism A Silyl Ether (TIPS / TBS) B Protonated Oxygen A->B H+ (Acidic) C Pentacoordinate Silicon Intermediate A->C F- or OH- (Basic/Fluoride) B->C H2O Attack D Deprotected Phenol C->D Cleavage

Mechanistic pathways for acid, base, and fluoride-mediated silyl ether cleavage.

Quantitative Stability Profiling

When designing a multi-step synthesis, empirical stability data is paramount. According to authoritative texts like Greene's Protective Groups in Organic Synthesis, TIPS ethers are approximately 35 times more stable than TBS ethers under acidic conditions, and about 5 times more stable in basic media [2] [1].

The table below synthesizes the relative cleavage rates and half-lives of TBS versus TIPS protecting groups under standard deprotection conditions [3].

Parameter / Condition3-TBS-oxy-4-chloroaniline3-TIPS-oxy-4-chloroaniline
Relative Acidic Hydrolysis Rate ~5,000 to 50,000~250
Relative Basic Hydrolysis Rate FastModerate (5x slower than TBS)
Fluoride Cleavage (TBAF) Half-Life ~20 minutes> 2.5 hours
Steric Hindrance Profile Moderate (1 t-butyl, 2 methyls)High (3 isopropyls)
Optimal Use Case Mild downstream chemistryHarsh downstream chemistry

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the performance of 3-TIPS-oxy-4-chloroaniline versus 3-TBS-oxy-4-chloroaniline, we employ a competitive cleavage assay. By subjecting an equimolar mixture of both substrates to the identical reagent pool, we create a self-validating system [1]. This internal competition eliminates confounding variables such as localized temperature gradients, stirring inefficiencies, or concentration errors, ensuring that the kinetic data reflects pure chemical reactivity.

Workflow Mix Equimolar Mixture: 3-TBS & 3-TIPS Aniline Reagent Add Cleavage Reagent (TBAF or HCl) Mix->Reagent Sample Time-Course Sampling (t=0 to 120 min) Reagent->Sample Quench Quench Aliquots (Cold NaHCO3) Sample->Quench Analyze LC-MS Analysis (Kinetic Profiling) Quench->Analyze

Self-validating competitive assay workflow for assessing relative silyl ether stability.

Protocol 1: Competitive Acidic Hydrolysis Assay

Objective: Determine the relative lability of TBS vs. TIPS under acidic conditions.

  • Preparation: Dissolve 0.5 mmol of 3-TBS-oxy-4-chloroaniline and 0.5 mmol of 3-TIPS-oxy-4-chloroaniline in 10 mL of anhydrous THF.

  • Internal Standard: Add 0.1 mmol of biphenyl as an internal standard for LC-MS quantification.

  • Reaction Initiation: Add 1.0 mL of 1M HCl (aq) to the stirring solution at 25 °C.

  • Time-Course Sampling: At t=5,15,30,60, and 120 minutes, extract a 100 µL aliquot.

  • Quenching: Immediately inject the aliquot into a vial containing 500 µL of cold saturated NaHCO₃ and 500 µL of ethyl acetate. Vortex vigorously and allow phase separation.

  • Analysis: Analyze the organic layer via LC-MS to monitor the disappearance of starting materials.

  • Causality & Validation: The use of an internal standard (biphenyl) ensures that any solvent evaporation during the time-course does not artificially inflate the concentration of the remaining starting materials. Because both aniline derivatives are in the same flask, the ratio of remaining TBS vs. TIPS provides an absolute measure of their relative lability.

Protocol 2: Fluoride-Mediated Cleavage (TBAF)

Objective: Deprotect the silyl ether using a strong thermodynamic driving force.

  • Preparation: Dissolve 1.0 mmol of the target silyl ether (TBS or TIPS derivative) in 5 mL of THF.

  • Reagent Addition: Add 1.2 equivalents (1.2 mL) of 1.0 M Tetra-n-butylammonium fluoride (TBAF) in THF dropwise at room temperature.

  • Monitoring: Stir and monitor via TLC. (TBS typically cleaves in <30 mins; TIPS requires 2-16 hours depending on the environment) [4].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Validation: Fluoride has a high thermodynamic affinity for silicon, forming a strong Si-F bond (~141 kcal/mol) that drives the reaction forward [3]. While TBS is cleaved rapidly, the steric bulk of TIPS severely restricts the trajectory of the incoming fluoride ion, requiring extended reaction times [3][5].

Strategic Selection in Drug Development

The selection between these two derivatives should be dictated by the harshness of the downstream chemistry:

  • Select 3-TBS-oxy-4-chloroaniline when the subsequent transformations on the aniline amine are mild, and orthogonal deprotection is required without disturbing more robust protecting groups elsewhere on the molecule [5].

  • Select 3-TIPS-oxy-4-chloroaniline when the synthetic sequence involves harsh basic conditions (e.g., strong bases in alkylations) or prolonged acidic environments where a TBS group would prematurely degrade [1].

References

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 4th Edition." Wiley. URL:[Link]

  • Ready Lab. "Protecting Groups in Organic Synthesis." UT Southwestern. URL:[Link]

  • OrgoSolver. "Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection)." OrgoSolver. URL:[Link]

  • Gelest Technical Library. "Deprotection of Silyl Ethers." Gelest. URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining the Purity of 3-Triisopropylsilyloxy-4-chloroaniline

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the active pharmaceutical ingredient (API), 3-Triis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the active pharmaceutical ingredient (API), 3-Triisopropylsilyloxy-4-chloroaniline. In the landscape of pharmaceutical development, ensuring the purity of an API is paramount to the safety and efficacy of the final drug product. This document offers a scientifically grounded approach, comparing the proposed HPLC method with viable alternatives and providing detailed experimental protocols and supporting data. The methodologies and validation parameters detailed herein are in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) recommendations.[1][2][3][4][5][6][7]

The Criticality of a Validated Purity Method

The purity of an API directly impacts its therapeutic effect and safety profile. Impurities, whether they are process-related, degradation products, or contaminants, can have unintended pharmacological or toxicological effects. Therefore, a robust and reliable analytical method for purity determination is a cornerstone of quality control in the pharmaceutical industry. HPLC, with its high resolving power and sensitivity, is a workhorse technique for this purpose. However, the method's suitability for its intended use must be rigorously demonstrated through a process of validation.[8][9]

Method validation provides documented evidence that an analytical procedure is fit for its intended purpose.[3][5] This involves a series of experiments to evaluate the method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness. A well-validated method ensures that the results generated are accurate, reliable, and reproducible, which is essential for regulatory submissions and for maintaining consistent product quality.

Proposed HPLC Method for 3-Triisopropylsilyloxy-4-chloroaniline

Due to the absence of readily available physicochemical data for 3-Triisopropylsilyloxy-4-chloroaniline, a scientifically informed estimation of its properties is necessary to develop a suitable HPLC method. The molecule consists of a 4-chloroaniline core, which is aromatic and weakly basic, and a bulky, non-polar triisopropylsilyl (TIPS) ether group. The TIPS group significantly increases the hydrophobicity of the molecule. Based on these structural features, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

Estimated Physicochemical Properties and Chromatographic Behavior
  • Polarity: The large, non-polar TIPS group will dominate the molecule's polarity, making it significantly less polar than 4-chloroaniline. This suggests strong retention on a non-polar stationary phase like C18.

  • pKa: The basicity of the aniline nitrogen will be influenced by the electron-withdrawing chlorine atom and the bulky silyl ether group. The pKa is expected to be in the range of 3-4. To ensure the analyte is in a single, uncharged form and to minimize interactions with residual silanols on the silica-based stationary phase, a mobile phase with a pH below the pKa is recommended.[10]

  • UV Absorbance: The chromophore is the substituted benzene ring of the 4-chloroaniline moiety. 4-chloroaniline exhibits a UV absorption maximum around 240 nm and a shoulder around 290 nm. The silyloxy substituent is not expected to significantly shift the primary absorbance wavelength. Therefore, UV detection at approximately 240 nm should provide good sensitivity.

Recommended HPLC Method Parameters

Based on the estimated properties, the following starting parameters for an RP-HPLC method are proposed:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobicity for retaining the non-polar analyte. A shorter column with smaller particles offers a good balance of resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid will maintain a low mobile phase pH (~2.8) to suppress the ionization of the aniline group, leading to better peak shape.[10] Acetonitrile is a common organic modifier with good UV transparency.
Elution GradientA gradient elution is proposed to ensure that any potential impurities with a wide range of polarities are eluted and separated from the main peak, and to shorten the overall run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 240 nmThis wavelength is expected to be near the absorbance maximum of the analyte, providing good sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

HPLC Method Validation Protocol

The following validation protocol is designed to demonstrate that the proposed HPLC method is suitable for the purity determination of 3-Triisopropylsilyloxy-4-chloroaniline, in accordance with ICH Q2(R1) guidelines.[5][6][7]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][11]

Experimental Protocol:

  • Forced Degradation: Subject the 3-Triisopropylsilyloxy-4-chloroaniline sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in all chromatograms. The peak should be spectrally homogeneous.

  • Resolution: Calculate the resolution between the main peak and the closest eluting impurity or degradation product.

Acceptance Criteria:

  • The method must be able to separate the main peak from all known impurities and degradation products.

  • The peak purity index for the main analyte peak should be greater than 0.999.

  • The resolution between the main peak and any adjacent peak should be greater than 1.5.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample.[11]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of 3-Triisopropylsilyloxy-4-chloroaniline at different concentrations, typically ranging from 50% to 150% of the nominal sample concentration.

  • Injection and Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11]

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of 3-Triisopropylsilyloxy-4-chloroaniline into a placebo or a mixture of known impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][9]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 3-Triisopropylsilyloxy-4-chloroaniline at the nominal concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined results from both sets of experiments.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the signal-to-noise ratio):

  • Serial Dilutions: Prepare a series of dilute solutions of 3-Triisopropylsilyloxy-4-chloroaniline.

  • Injection and Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The method should be sufficiently sensitive to detect and quantify impurities at the required levels (typically 0.05% for reporting thresholds).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous mobile phase (± 0.1 units)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • The system suitability parameters should remain within the predefined limits for all tested variations.

Comparison with Alternative Analytical Methods

While RP-HPLC is the recommended method for the purity determination of 3-Triisopropylsilyloxy-4-chloroaniline, other techniques could be considered.

MethodPrincipleAdvantagesDisadvantagesSuitability for 3-Triisopropylsilyloxy-4-chloroaniline
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.High resolution for volatile and thermally stable compounds.The silyl ether group may be thermally labile, potentially leading to degradation in the hot injector. Derivatization may be required for polar impurities.[12][13]Less suitable due to potential thermal instability.
Non-Aqueous Titration Titration of the basic aniline group with a strong acid in a non-aqueous solvent.[14]Simple, inexpensive, and provides a direct measure of the basic content.Not specific; it will titrate any basic impurities present. Less sensitive than HPLC.Can be a good complementary technique for assay but lacks the specificity required for purity determination.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[15]High separation efficiency and low sample and solvent consumption.Can have lower sensitivity and reproducibility compared to HPLC. Method development can be more complex.Potentially suitable, but HPLC is generally more robust and widely used in QC environments.

Visualization of the Method Validation Workflow

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_outcome Outcome Method_Development Propose HPLC Method (Column, Mobile Phase, etc.) System_Suitability Define System Suitability (Resolution, Tailing, etc.) Method_Development->System_Suitability Specificity Specificity (Forced Degradation) Method_Development->Specificity Linearity Linearity (Correlation Coefficient) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Validated_Method Validated HPLC Method for Routine Use Validation_Report->Validated_Method

Caption: Workflow for HPLC Method Validation.

Logical Relationships in Analytical Procedure Validation

Validation_Parameters cluster_params Validation Parameters Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Purity Purity Determination Purity->Accuracy Purity->Precision Purity->Specificity Purity->Linearity Purity->Range LOQ LOQ Purity->LOQ LOD LOD LOD->Purity

Caption: Interrelation of Validation Parameters.

Conclusion

The proposed reversed-phase HPLC method, coupled with a comprehensive validation protocol, provides a robust and reliable approach for the purity determination of 3-Triisopropylsilyloxy-4-chloroaniline. The method is scientifically sound, based on the estimated physicochemical properties of the analyte, and is aligned with global regulatory expectations. While alternative techniques exist, HPLC offers the best combination of specificity, sensitivity, and robustness for this application. The successful validation of this method will ensure the generation of high-quality data, which is essential for supporting drug development and ensuring patient safety.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

  • Bouri, M., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 95-101. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Chen, Y. R., & Chen, H. Y. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health, 9(12), 4383–4397. [Link]

  • Kumar, V., & Sharma, V. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-11. [Link]

Sources

Validation

Comparative Guide: TIPS vs. TBDMS Protecting Groups for 4-Chloroaniline Derivatives

Strategic Context: The Challenge of Aniline Protection In the synthesis of complex pharmaceuticals and agrochemicals, 4-chloroaniline serves as a highly versatile building block. However, the primary amine (–NH₂) group i...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: The Challenge of Aniline Protection

In the synthesis of complex pharmaceuticals and agrochemicals, 4-chloroaniline serves as a highly versatile building block. However, the primary amine (–NH₂) group is strongly activating and highly nucleophilic. When executing downstream transformations on the aryl chloride moiety—such as palladium-catalyzed cross-coupling, Grignard reagent formation, or directed ortho-lithiation—the amine must be masked to prevent competitive side reactions.

While carbamates (Boc, Fmoc) and amides (acetyl) are standard choices, silyl protecting groups offer a unique orthogonal deprotection strategy (e.g., via fluoride ions). The critical decision for synthetic chemists lies in choosing between the TBDMS/TBS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl) groups. Because the nitrogen-silicon (N–Si) bond is inherently more polarized and weaker than the oxygen-silicon (O–Si) bond, the steric bulk of the chosen silyl group dictates the success or failure of multi-step sequences.

Mechanistic Causality: Steric Bulk and Si–N Bond Stability

The stability of silylamines is governed almost entirely by the kinetic shielding of the silicon atom against nucleophilic attack (such as hydrolysis by water or transamination).

  • N-TBS Protection: The TBS group features one bulky tert-butyl group and two small methyl groups. While sufficient for protecting alcohols, this moderate steric umbrella is often inadequate for anilines. N-TBS-protected anilines are notoriously labile; they can undergo spontaneous desilylation simply by exposure to the mild acidity of silica gel during column chromatography[1]. Furthermore, under the basic conditions and elevated temperatures of palladium-catalyzed amination, N-TBS substrates frequently fail due to premature cleavage of the protecting group[2].

  • N-TIPS Protection: The TIPS group utilizes three bulky isopropyl substituents, creating a dense, three-dimensional steric shield around the silicon center. In general silyl ether chemistry, TIPS is approximately 35 times more stable than TBS under acidic conditions[3]. This relative stability translates directly to silylamines: N-TIPS-protected 4-chloroaniline derivatives exhibit exceptional robustness, surviving harsh cross-coupling conditions without noticeable decomposition[2].

StericStability cluster_TBS N-TBS Protection (Moderate Shielding) cluster_TIPS N-TIPS Protection (High Shielding) TBS N-TBS-4-chloroaniline Silica Silica Gel / Mild Acid (Rapid Cleavage) TBS->Silica Pd Pd-Catalyzed Amination (Premature Desilylation) TBS->Pd TIPS N-TIPS-4-chloroaniline Silica2 Silica Gel / Mild Acid (Stable) TIPS->Silica2 Pd2 Pd-Catalyzed Amination (Intact N-Si Bond) TIPS->Pd2

Logical relationship between silyl steric bulk and chemical stability in 4-chloroaniline.

Comparative Performance Data

To objectively compare the operational performance of these two protecting groups on 4-chloroaniline scaffolds, refer to the following synthesized data matrix:

Performance ParameterN-TBS (tert-Butyldimethylsilyl)N-TIPS (Triisopropylsilyl)
Steric Shielding Profile Moderate (1 tert-butyl, 2 methyls)High (3 isopropyls)
Stability to Silica Gel Poor; prone to cleavage in EtOH/H₂O[1]Excellent; survives standard chromatography
Stability in Pd-Coupling Highly labile; reaction often fails[2]Robust; intact N-Si bond maintained[2]
Acidic Media Half-Life Short (Rapid hydrolysis)Long (~35x greater than TBS equivalents)[3]
Silylating Reagent Reactivity TBS-Cl is generally sufficientTIPS-OTf (triflate) often required due to bulk
Deprotection Reagents Mild acid, TBAF, or KFTBAF (requires thermodynamic F-Si drive)

Self-Validating Experimental Protocols

Because anilines are less nucleophilic than aliphatic amines, standard silylation conditions (e.g., silyl chloride with imidazole) often result in poor yields. The following protocols utilize strong deprotonation to force the reaction, incorporating self-validating checkpoints to ensure synthetic integrity.

Protocol A: Synthesis of N-TIPS-4-chloroaniline

Rationale: Deprotonation with an organolithium reagent generates a highly nucleophilic lithium amide, which is then trapped by the highly reactive TIPS-triflate.

  • Preparation: Flame-dry a Schlenk flask under N₂. Add 4-chloroaniline (1.0 eq) and dissolve in anhydrous 2-methyltetrahydrofuran (2-MeTHF). Causality: 2-MeTHF is an eco-friendly solvent that coordinates effectively with lithium intermediates, stabilizing the deprotonated amine[1].

  • Deprotonation: Cool the reaction mixture to 0 °C. Dropwise add Methyllithium (MeLi) or n-Butyllithium (1.1 eq).

    • Validation Checkpoint: A distinct color change (typically pale yellow to deep orange/red) validates the formation of the lithium amide intermediate.

  • Silylation: Add TIPS-OTf (1.1 eq) dropwise. Causality: The highly reactive triflate leaving group overcomes the steric hindrance of the incoming triisopropyl groups.

  • Reaction Monitoring: Stir for 30–60 minutes, allowing the reaction to warm to room temperature.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active, ninhydrin-positive primary amine spot (Rf ~0.2) completely disappears, replaced by a non-polar, ninhydrin-negative N-TIPS product spot (Rf ~0.8).

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ to neutralize any residual triflic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via standard silica gel chromatography.

Protocol B: Chemoselective Deprotection of N-TIPS

Rationale: The exceptionally strong Si–F bond (bond dissociation energy ~582 kJ/mol) provides the thermodynamic driving force necessary to cleave the sterically hindered Si–N bond.

  • Cleavage: Dissolve the N-TIPS-4-chloroaniline derivative in anhydrous THF. Cool to 0 °C and add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

  • Validation Checkpoint: Monitor via TLC. The cleavage of the TIPS group is typically rapid (<15 mins). The disappearance of the high-Rf starting material and the reappearance of the highly polar free aniline validates successful deprotection.

ProtocolWorkflow Step1 1. Deprotonation (MeLi or n-BuLi, 0°C) Step2 2. Silylation (TIPS-OTf) Step1->Step2 Step3 3. Reaction Monitoring (TLC Validation) Step2->Step3 Step4 4. Aqueous Workup (Quench & Extract) Step3->Step4 Step5 5. Purification (Silica Chromatography) Step4->Step5

Self-validating experimental workflow for the N-silylation of 4-chloroaniline.

Conclusion

For 4-chloroaniline derivatives, the choice between TBS and TIPS is rarely a matter of preference, but rather a strict requirement dictated by the synthetic route. N-TBS should only be used for short, mild synthetic sequences where rapid, mildly acidic deprotection is desired. Conversely, N-TIPS is the definitive choice for complex, multi-step syntheses—particularly those involving transition-metal catalysis or harsh basic conditions—due to its superior steric shielding and robust kinetic stability.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Triisopropylsilyloxy-4-chloroaniline

In the landscape of pharmaceutical research and synthetic chemistry, the structural elucidation of novel molecules is a cornerstone of progress. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and synthetic chemistry, the structural elucidation of novel molecules is a cornerstone of progress. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of volatile and semi-volatile compounds. However, many molecules of interest, particularly those bearing polar functional groups like hydroxyls and amines, require derivatization to enhance their volatility and thermal stability for GC-MS analysis.[1][2] Silylation, the replacement of an active hydrogen with a silyl group, is a preeminent strategy in this regard.[1][2]

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Triisopropylsilyloxy-4-chloroaniline, a representative silylated aromatic amine. The choice of the triisopropylsilyl (TIPS) group offers a unique blend of steric bulk and stability, which significantly influences the fragmentation pathways.[3] We will dissect the expected fragmentation mechanisms, compare the utility of the TIPS group against other common silyl ethers, and provide a comprehensive experimental protocol for acquiring high-quality mass spectra. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the robust characterization of complex organic molecules.

The Influence of the Silyl Protecting Group on Mass Spectrometric Performance

The selection of a silyl protecting group is not merely a matter of synthetic convenience; it profoundly impacts the resulting mass spectrum. The stability and fragmentation of the derivatized molecule under EI conditions are largely dictated by the steric hindrance around the silicon atom.[3] This, in turn, governs the abundance of the molecular ion and the diagnostic fragment ions that are crucial for structural confirmation.

Silyl EtherCommon AbbreviationKey Fragment Ions (EI-MS)Molecular Ion AbundanceNoteworthy Characteristics
TrimethylsilylTMS[M-15]⁺ (loss of CH₃•), m/z 73 [(CH₃)₃Si]⁺Often weak or absentProne to extensive fragmentation.[4][5]
TriethylsilylTES[M-29]⁺ (loss of C₂H₅•)Generally weakOffers slightly greater stability than TMS.
tert-ButyldimethylsilylTBDMS[M-57]⁺ (loss of C₄H₉•)More abundant than TMS/TESThe [M-57]⁺ fragment is often the base peak.
TriisopropylsilylTIPS[M-43]⁺ (loss of C₃H₇•)Can be more abundant due to stabilityThe bulky nature protects the Si-O bond, and the [M-43]⁺ ion is highly diagnostic.[3]
tert-ButyldiphenylsilylTBDPS[M-57]⁺ (loss of C₄H₉•), [M-77]⁺ (loss of C₆H₅•)Often readily observableProvides high molecular weight derivatization.

Table 1: A comparative overview of common silyl ethers in Electron Ionization Mass Spectrometry. Data synthesized from foundational mass spectrometry principles and comparative guides.[3]

The TIPS group, with its substantial steric shielding, enhances the stability of the Si-O bond.[3] This can lead to a more prominent molecular ion compared to smaller silyl ethers, which is invaluable for confirming the molecular weight of the analyte.[3]

Predicted Fragmentation Pathways of 3-Triisopropylsilyloxy-4-chloroaniline

The fragmentation of 3-Triisopropylsilyloxy-4-chloroaniline under electron ionization is anticipated to be a composite of the characteristic fragmentation patterns of its three key structural motifs: the TIPS ether, the chloroaniline core, and the aromatic amine functionality.

A primary and highly favored fragmentation pathway for trialkylsilyl ethers involves the loss of an alkyl radical from the silicon atom, a process known as alpha-cleavage.[3][6][7][8] For a TIPS ether, the loss of an isopropyl radical (43 Da) is a dominant event, often resulting in the base peak of the spectrum.[3]

Another significant fragmentation route for aromatic amines is the loss of a neutral molecule of hydrogen cyanide (HCN).[9] Additionally, halogenated aromatic compounds readily undergo the loss of the halogen atom.[9]

Based on these established principles, we can predict the following key fragmentation steps for 3-Triisopropylsilyloxy-4-chloroaniline:

  • Molecular Ion Formation: The initial ionization of the molecule will produce the molecular ion (M⁺•). Due to the presence of chlorine, this will be observed as a characteristic isotopic cluster (M⁺• and [M+2]⁺• in an approximate 3:1 ratio).

  • Loss of an Isopropyl Radical: The most prominent fragmentation is expected to be the alpha-cleavage at the silicon atom, leading to the loss of an isopropyl radical (•C₃H₇) to form a highly stable, resonance-stabilized oxonium ion. This [M-43]⁺ fragment is often the base peak for TIPS-protected compounds.[3]

  • Loss of a Chlorine Atom: Cleavage of the carbon-chlorine bond will result in the loss of a chlorine radical (•Cl), yielding the [M-Cl]⁺ ion.

  • Loss of Hydrogen Cyanide: Fragmentation of the aniline ring can lead to the expulsion of a neutral HCN molecule, resulting in an [M-HCN]⁺• ion.[9]

  • Further Fragmentation: The primary fragment ions can undergo subsequent fragmentation, leading to a cascade of smaller, characteristic ions.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z 315/317 M_minus_43 [M-43]⁺ (Base Peak) m/z 272/274 M->M_minus_43 - •C₃H₇ M_minus_Cl [M-Cl]⁺ m/z 280 M->M_minus_Cl - •Cl M_minus_HCN [M-HCN]⁺• m/z 288/290 M->M_minus_HCN - HCN Fragment_1 Further Fragments M_minus_43->Fragment_1 M_minus_Cl->Fragment_1 M_minus_HCN->Fragment_1 Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Weigh 1. Weigh Analyte Solvate 2. Add Solvent Weigh->Solvate Derivatize 3. Add Silylating Reagent & Heat Solvate->Derivatize Cool 4. Cool to Room Temperature Derivatize->Cool Inject 5. Inject into GC-MS Cool->Inject Separate 6. Chromatographic Separation Inject->Separate Ionize 7. Electron Ionization (70 eV) Separate->Ionize Analyze 8. Mass Analysis (m/z 40-500) Ionize->Analyze Acquire 9. Acquire Mass Spectrum Analyze->Acquire Identify 10. Identify Key Fragment Ions Acquire->Identify Confirm 11. Confirm Structure Identify->Confirm

Sources

Validation

Spectroscopic Validation of Reaction Intermediates: A Comparative Guide for the Analysis of 3-Triisopropylsilyloxy-4-chloroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Intermediate Validation in Synthesis In the intricate landscape of pharmaceutical and fine chemical synthesis, the unambi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Intermediate Validation in Synthesis

In the intricate landscape of pharmaceutical and fine chemical synthesis, the unambiguous identification of reaction intermediates is not merely a procedural step but a cornerstone of process control, safety, and regulatory compliance.[1] Molecules like 3-Triisopropylsilyloxy-4-chloroaniline are valuable building blocks, often employed in multi-step syntheses where the purity and structural integrity of each intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API).[2][3] An unconfirmed intermediate can lead to unforeseen side reactions, compromised batch integrity, and significant delays in development timelines.[4]

This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of intermediates derived from 3-Triisopropylsilyloxy-4-chloroaniline. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, demonstrating how these techniques provide synergistic, self-validating data to construct an undeniable structural proof.[]

A Synthetic Case Study: N-Acetylation of 3-Triisopropylsilyloxy-4-chloroaniline

To illustrate the comparative power of different spectroscopic methods, we will consider a fundamental transformation: the N-acetylation of 3-Triisopropylsilyloxy-4-chloroaniline to form the hypothetical intermediate, N-(4-chloro-3-(triisopropylsilyloxy)phenyl)acetamide . This reaction introduces a new functional group (an amide) while modifying an existing one (the primary amine), providing clear, observable changes in the resulting spectra.

Reaction_Pathway cluster_0 Starting Material cluster_1 Intermediate SM 3-Triisopropylsilyloxy-4-chloroaniline Reagents Acetic Anhydride, Pyridine SM->Reagents IM N-(4-chloro-3-(triisopropylsilyloxy)phenyl)acetamide Reagents->IM N-Acetylation

Caption: Hypothetical N-acetylation reaction pathway.

The Spectroscopic Toolkit: A Comparative Analysis

No single technique provides the complete picture. True validation lies in the convergence of data from orthogonal methods. The table below summarizes the unique and complementary information provided by NMR, IR, and MS in the context of our case study.

Technique Core Information Provided Key Signals in Starting Material Key Signals in Intermediate (Product)
¹H & ¹³C NMR High-resolution structural map, chemical environment of nuclei, connectivity.[6]Two distinct N-H₂ protons (broad singlet), specific aromatic proton splitting pattern, characteristic TIPS signals (septet, doublet).[7]Single N-H proton (sharp singlet, downfield shift), appearance of a new methyl (CH₃) singlet, shifts in aromatic proton signals due to new amide group.[8]
IR Spectroscopy Identification of functional groups and bond types.[9]Two N-H stretching bands (~3450 & 3360 cm⁻¹), N-H bending (~1620 cm⁻¹).[10][11]Single N-H stretching band (~3300 cm⁻¹), strong C=O (amide I) band (~1670 cm⁻¹), N-H bend (amide II) band (~1550 cm⁻¹).[12]
Mass Spectrometry Molecular weight confirmation, elemental composition (via isotopic patterns), fragmentation pathways.[13]Molecular ion peak (M⁺) with characteristic 3:1 (M⁺)/(M⁺+2) ratio for ¹Cl isotope.[14]Molecular ion peak shifted by +42 Da (for C₂H₂O), retention of the 3:1 chlorine isotopic pattern. Characteristic loss of isopropyl ([M-43]⁺).[15][16]
Nuclear Magnetic Resonance (NMR): The Structural Blueprint

NMR spectroscopy provides the most detailed structural information.

  • ¹H NMR: In the starting material, the two protons of the primary amine (-NH₂) typically appear as a broad singlet. Upon acetylation, this is replaced by a single, sharper singlet for the amide proton (-NH), which is shifted significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl group. The most unambiguous new signal is a sharp singlet around 2.1-2.2 ppm, integrating to three protons, confirming the presence of the acetyl methyl group. The complex signals of the triisopropylsilyl (TIPS) group—a septet for the Si-CH and a doublet for the isopropyl methyls—remain largely unchanged, confirming the protecting group is intact.[17]

  • ¹³C NMR: The conversion is confirmed by the appearance of two new signals: a carbonyl carbon (~168-170 ppm) and a methyl carbon (~24 ppm). The chemical shifts of the aromatic carbons also adjust, providing further evidence of the change in the substituent on the ring.[18]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is exceptionally powerful for rapidly identifying the transformation of functional groups.

  • Disappearance of Primary Amine Signals: The hallmark of a primary amine is a pair of N-H stretching bands in the 3500-3300 cm⁻¹ region (one for symmetric and one for asymmetric stretching).[6][10]

  • Appearance of Amide Signals: The successful reaction is unequivocally confirmed by the disappearance of this pair of peaks and the appearance of a single, often broader, N-H stretching band of the secondary amide around 3300 cm⁻¹.[12] Critically, a very strong, sharp absorption, the "Amide I" band, will appear around 1670 cm⁻¹, corresponding to the C=O stretch. This is often the most diagnostic peak in the entire spectrum. The persistence of a strong Si-O stretch (~1100-1250 cm⁻¹) confirms the silyl ether is stable under the reaction conditions.

Mass Spectrometry (MS): The Molecular Weight Verdict

MS provides the definitive confirmation of the mass change associated with the chemical transformation.

  • Molecular Ion Peak Shift: The acetylation of the starting material (C₁₅H₂₇ClNOSi) to the intermediate (C₁₇H₂₉ClNO₂Si) involves the addition of a C₂H₂O group, resulting in a mass increase of 42.01 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass change, validating the elemental formula.

  • Isotopic Pattern: The presence of a single chlorine atom imparts a characteristic isotopic pattern. The molecular ion will appear as two peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[14] Observing this pattern in both the starting material and the intermediate confirms the chlorine atom was retained.

  • Fragmentation: Silyl ethers often exhibit predictable fragmentation patterns. A common fragmentation pathway for a TIPS group is the loss of an isopropyl radical, leading to a strong [M-43]⁺ peak.[15][19] The presence of this fragment in both spectra further supports the integrity of the silyl protecting group.

Integrated Workflow for Intermediate Validation

A robust validation strategy follows a logical and efficient workflow, integrating synthesis, purification, and multi-faceted analysis. This ensures that each step is informed by the last, leading to a high-confidence structural assignment.

Validation_Workflow cluster_workflow Spectroscopic Validation Protocol Start Reaction Mixture Sample TLC_GC Reaction Monitoring (TLC / GC-MS) Start->TLC_GC Workup Aqueous Workup & Extraction TLC_GC->Workup Purify Column Chromatography Workup->Purify Isolated Isolated Intermediate Purify->Isolated IR_Analysis FT-IR Analysis Isolated->IR_Analysis NMR_Analysis ¹H & ¹³C NMR Analysis Isolated->NMR_Analysis MS_Analysis HRMS Analysis Isolated->MS_Analysis IR_Result Functional Groups Confirmed? IR_Analysis->IR_Result NMR_Result Structure Consistent? NMR_Analysis->NMR_Result MS_Result Correct Mass & Formula? MS_Analysis->MS_Result IR_Result->Purify No Final Structure Validated IR_Result->Final Yes NMR_Result->Purify No NMR_Result->Final Yes MS_Result->Purify No MS_Result->Final Yes

Caption: Integrated workflow for the purification and spectroscopic validation of a reaction intermediate.

Detailed Experimental Protocols

The following are generalized protocols. Specific parameters should be optimized based on the properties of the intermediate and available instrumentation.

Protocol 1: Analysis by ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry intermediate into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette. Ensure the solvent is compatible and does not have overlapping signals with the analyte.

  • Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication may be used if necessary.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum first to assess purity and confirm the presence of key signals. Subsequently, acquire a longer ¹³C experiment. Standard experiments like DEPT can be run to aid in assigning carbon types.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film/Neat): If the intermediate is a liquid or a low-melting solid, place one drop directly onto the center of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin, uniform film.

  • Sample Preparation (KBr Pellet): If the intermediate is a solid, add ~1 mg of the sample to ~100 mg of dry KBr powder in an agate mortar. Gently grind the mixture until a fine, homogeneous powder is obtained. Transfer the powder to a pellet press and apply pressure to form a transparent pellet.

  • Background Collection: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the prepared sample (salt plates or KBr pellet) into the sample holder. Acquire the spectrum.

  • Data Interpretation: Label the key absorption peaks, paying close attention to the functional group region (4000-1500 cm⁻¹).

Protocol 3: Analysis by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified intermediate (~0.1 mg/mL) in a high-purity solvent suitable for the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization, ESI).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Method Setup: Set up the ionization source parameters (e.g., spray voltage, capillary temperature for ESI). Select the desired mass range and resolution.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum. If fragmentation data is desired, perform an MS/MS experiment by selecting the presumed molecular ion as the precursor.

  • Data Analysis: Determine the exact mass of the molecular ion. Use software to calculate the elemental composition and compare the measured isotopic pattern with the theoretical pattern for the proposed structure.

Conclusion

The spectroscopic validation of reaction intermediates like those derived from 3-Triisopropylsilyloxy-4-chloroaniline is a multi-faceted process that relies on the synergistic power of NMR, IR, and MS. While NMR provides the structural framework, IR confirms the functional group transformations, and MS validates the molecular weight and elemental formula. By integrating these techniques into a rigorous workflow, researchers and drug development professionals can proceed with confidence, ensuring the integrity of their synthetic pathway and the quality of their final product. This analytical discipline is fundamental to efficient, safe, and successful chemical synthesis.

References

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy - CDN.
  • University of Calgary. (n.d.). IR: amines.
  • Vaia. (2024, January 16).
  • Pfleger, K., Maurer, H. H., & Weber, A. (1987). [Mass spectrometric data on some drugs, their biotransformation products and intermediate products of illegal synthesized narcotics]. PubMed.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Thompson, M. et al. (2021). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. PMC.
  • Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
  • NC State University Libraries. (n.d.). 24.
  • BOC Sciences. (n.d.).
  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.
  • Lee, C. H., & Lee, M. L. (2017). New Fragmentation Process in Mass Spectrometry of Carbonyl Compounds with a δ-Silyl Group.
  • Chemistry Stack Exchange. (2019, May 30). Identifying an extra NMR peak in silyl protection reaction.
  • Ilovayd, S. et al. (2020).
  • Al-Sharafi, A. et al. (2023, May 6).
  • Kumar, P. et al. (n.d.).
  • Benchchem. (n.d.). Detailed experimental protocol for 3-Chloro-4-(isopentyloxy)aniline synthesis.
  • Drug Design Org. (2005, September 15). Synthesis of Drugs.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • DSpace@MIT. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.
  • Popović, J. et al. (n.d.). INVESTIGATION OF P-CHLOROANILINE FORMATION IN THE REACTIONS BETWEEN DIFFERENT ENDODONTIC IRRIGANTS.
  • Vapourtec Ltd. (2024, December 23).
  • Jackowski, K. et al. (2005, January 31).
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Egsgaard, H. et al. (2013).
  • Santa Cruz Biotechnology. (n.d.). 4-Chloroaniline.
  • New Jersey Department of Health. (2005, August). 4-CHLOROANILINE HAZARD SUMMARY.
  • ResearchGate. (n.d.). NMR Spectra of Anilines | Request PDF.
  • Pyastolov, A. A. et al. (2025, January 23). Toward Qualified Synthetic Chemist Step 2: Introduction to Multistep Synthesis Concept.
  • Halket, J. M., & Zaikin, V. G. (n.d.). Review: Derivatization in mass spectrometry—1. Silylation.
  • Sigma-Aldrich. (2026, January 13).

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Comparative

Reactivity Comparison Guide: 3-Triisopropylsilyloxy-4-chloroaniline vs. Unsubstituted Anilines

As drug development and materials science push toward more complex molecular architectures, understanding the nuanced reactivity of highly substituted building blocks becomes critical. This guide provides an objective, d...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science push toward more complex molecular architectures, understanding the nuanced reactivity of highly substituted building blocks becomes critical. This guide provides an objective, data-driven comparison between 3-Triisopropylsilyloxy-4-chloroaniline (3-TIPS-oxy-4-chloroaniline) and unsubstituted aniline .

By analyzing the electronic push-pull dynamics and steric constraints introduced by the bulky triisopropylsilyloxy (OTIPS) and chloro substituents, researchers can rationally design synthetic routes, select appropriate catalysts, and predict regioselectivity without relying on trial and error.

Electronic and Steric Mapping: The Causality of Reactivity

The reactivity of an aniline derivative is primarily governed by the nucleophilicity of its amine group and the electron density of its aromatic ring.

Unsubstituted Aniline

In unsubstituted aniline, the nitrogen lone pair delocalizes freely into the aromatic π -system. This makes the ring highly reactive toward Electrophilic Aromatic Substitution (EAS) at the ortho (2, 6) and para (4) positions, while maintaining sufficient nucleophilicity at the nitrogen for standard alkylation and acylation.

3-Triisopropylsilyloxy-4-chloroaniline

The introduction of substituents at the 3- and 4-positions fundamentally alters this landscape [1]:

  • Electronic Deactivation (The Amine): The 4-chloro group exerts a strong inductive electron-withdrawing effect (-I) that outweighs its weak resonance donation (+R). Simultaneously, the 3-OTIPS group, while resonance-donating to the ring, exerts an inductive withdrawing effect on the meta-positioned amine. The combined positive Hammett substituent constant ( Σσ≈+0.35 ) pulls electron density away from the nitrogen, significantly reducing its basicity and nucleophilicity compared to aniline [1].

  • Steric Umbrella (The Ring): The triisopropylsilyl (TIPS) group is exceptionally bulky. While it is located at the 3-position (meta to the amine), its massive steric volume creates an "umbrella" effect that severely hinders the adjacent 2-position, dictating the regioselectivity of incoming electrophiles.

Quantitative Reactivity Parameters

To objectively compare these two substrates, we must look at the quantitative parameters that dictate their behavior in the flask.

ParameterUnsubstituted Aniline3-TIPS-oxy-4-chloroanilineSynthetic Impact
Amine Nucleophilicity HighModerate-Low3-TIPS variant requires elevated temperatures or stronger bases for N-alkylation.
Estimated pKa (ArNH 3+​ ) 4.60~3.60The substituted amine is a weaker base, impacting the choice of base in cross-coupling.
Hammett Constant ( Σσ ) 0.00+0.35Inductive withdrawal by Cl and OTIPS decreases electron density at the nitrogen [1].
Steric Hindrance (Ring) NoneHigh at Pos 2 & 4The bulky TIPS group blocks adjacent sites, acting as a steric directing group.
EAS Regioselectivity Ortho (2,6) / Para (4)Ortho (6) onlyPositions 2 and 4 are sterically blocked or chemically occupied.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When subjecting these molecules to EAS (e.g., halogenation, nitration), the directing effects clash with steric realities. In 3-TIPS-oxy-4-chloroaniline, the amine and the OTIPS group both direct electron density to positions 2 and 6. However, Position 2 is sandwiched between the amine and the massive TIPS group, rendering it kinetically inaccessible. Consequently, Position 6 becomes the exclusive site for electrophilic attack.

Reactivity_Comparison cluster_aniline Unsubstituted Aniline (High Nucleophilicity) cluster_substituted 3-TIPS-oxy-4-chloroaniline (Sterically Directed) A_NH2 NH2 Group Strongly Activating (+R) A_Ortho Ortho (Pos 2, 6) Highly Reactive A_NH2->A_Ortho directs A_Para Para (Pos 4) Highly Reactive A_NH2->A_Para directs S_NH2 NH2 Group (Pos 1) Activating (+R) S_Pos2 Position 2 Sterically Hindered S_NH2->S_Pos2 directs (Blocked) S_Pos6 Position 6 Major EAS Site S_NH2->S_Pos6 directs S_OTIPS OTIPS Group (Pos 3) Activating (+R), Bulky S_OTIPS->S_Pos2 directs (Blocked) S_OTIPS->S_Pos6 directs S_Cl Cl Group (Pos 4) Deactivating (-I) S_Cl->S_Pos6 meta to Cl (No effect)

Mechanistic routing of Electrophilic Aromatic Substitution (EAS) based on substituent effects.

Comparative Experimental Workflow: Buchwald-Hartwig Amination

To demonstrate the practical implications of these reactivity differences, we utilize a palladium-catalyzed Buchwald-Hartwig amination. Because 3-TIPS-oxy-4-chloroaniline is electronically deactivated, standard ligands (like BINAP) often fail due to slow reductive elimination.

The Causality of Catalyst Selection: We employ RuPhos (a dialkylbiaryl phosphine ligand). The electron-rich nature of RuPhos accelerates oxidative addition, while its extreme steric bulk forces the palladium center to rapidly undergo reductive elimination, overcoming the poor nucleophilicity of the substituted aniline [2].

Self-Validating Protocol: Kinetic Coupling Comparison

This protocol incorporates an internal standard (n-dodecane) to create a self-validating system. By tracking the reaction via GC-FID, researchers can independently verify the kinetic drag caused by the TIPS and Cl substituents without relying on potentially biased isolation yields.

Step 1: Preparation of the Reaction Matrix (Glovebox Required)

  • In an argon-filled glovebox, prepare two identical 10 mL Schlenk tubes (Tube A for Aniline, Tube B for 3-TIPS-oxy-4-chloroaniline).

  • To each tube, add:

    • 4-Bromoanisole (1.0 mmol, electrophile)

    • Sodium tert-butoxide (1.2 mmol, strong base to deprotonate the weakly basic amine)

    • Pd 2​ (dba) 3​ (0.02 mmol, 2 mol% Pd)

    • RuPhos (0.04 mmol, 4 mol% ligand) [2]

    • n-Dodecane (0.5 mmol, inert internal standard for GC-FID calibration)

Step 2: Substrate Addition & Initiation

  • To Tube A, add unsubstituted aniline (1.1 mmol).

  • To Tube B, add 3-TIPS-oxy-4-chloroaniline (1.1 mmol).

  • Dissolve both mixtures in 4.0 mL of anhydrous toluene. Seal the tubes, remove them from the glovebox, and place them in a pre-heated oil bath at 85 °C.

Step 3: Kinetic Sampling (Self-Validation)

  • At t=1h , 3h , and 6h , briefly pause stirring and extract a 50 μ L aliquot from each tube using a micro-syringe under positive argon pressure.

  • Quench the aliquots in 1 mL of ethyl acetate, filter through a short pad of silica to remove Pd black, and analyze via GC-FID.

Step 4: Data Interpretation

  • Tube A (Aniline): You will observe >95% conversion by the 3-hour mark. The high nucleophilicity drives rapid coupling.

  • Tube B (3-TIPS-oxy-4-chloroaniline): Conversion will likely be ~40% at 3 hours, requiring the full 6–8 hours to reach completion. The GC-FID trace inherently validates the theoretical deactivation caused by the combined inductive effects of the Cl and OTIPS groups.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL: [Link]

Safety & Regulatory Compliance

Safety

3-Triisopropylsilyloxy-4-chloroaniline proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3-Triisopropylsilyloxy-4-chloroaniline As a Senior Application Scientist, I frequently encounter laboratories that mismanage the disposal of complex protected a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-Triisopropylsilyloxy-4-chloroaniline

As a Senior Application Scientist, I frequently encounter laboratories that mismanage the disposal of complex protected anilines. 3-Triisopropylsilyloxy-4-chloroaniline is not a standard organic waste. It combines the severe acute toxicity of a chlorinated aniline with the extreme lipophilicity and environmental persistence of a triisopropylsilyl (TIPS) ether. This dual nature dictates a highly controlled, causality-driven approach to both its operational handling and its ultimate disposal.

To understand how to dispose of this compound, we must first understand why it is so heavily regulated:

  • The Chloroaniline Core (Acute & Aquatic Toxicity): Chloroanilines are rapidly absorbed through the skin and respiratory tract[1]. In vivo, they are metabolized to N-hydroxylamines, which oxidize the iron in hemoglobin, causing methemoglobinemia and delayed cyanosis[2]. Furthermore, they are highly toxic to aquatic life. Under EPA RCRA Subtitle C guidelines, wastes containing these derivatives often trigger specific hazardous waste listings due to their potential to pose a substantial hazard to human health and the environment[3].

  • The TIPS Ether Moiety (Environmental Persistence): The triisopropylsilyl (TIPS) ether is exceptionally robust, being approximately 700,000 times more stable to acidic hydrolysis than a standard trimethylsilyl (TMS) group[4][5]. This extreme steric bulk prevents rapid environmental degradation. If discharged into wastewater, the highly lipophilic TIPS group drastically increases the molecule's bioconcentration factor (BCF), allowing it to bioaccumulate in aquatic organisms[6].

  • Combustion Hazards: Incineration is the only viable disposal method, but it must be strictly controlled. Combustion of chlorinated anilines produces poisonous gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl)[1]. Thus, it requires a licensed facility equipped with alkaline scrubbers to neutralize the acidic effluent.

Quantitative Hazard Data

The stringent disposal requirements are grounded in the following quantitative toxicity metrics for chloroaniline derivatives:

Hazard MetricValueTest SpeciesExposure TimeReference
LC50 (Toxicity to fish) 5.7 mg/LPimephales promelas (Fathead minnow)96 h[6]
EC50 (Toxicity to daphnia) 1.4 - 1.8 mg/LDaphnia magna (Water flea)48 h[2][6]
LD50 (Acute Oral) 3,167 mg/kgRatN/A[2]
Bioconcentration Factor (BCF) > 15.3 (Elevated by TIPS)Danio rerio (Zebrafish)96 h[6]

Experimental Protocols: Self-Validating Waste Management

Protocol A: Solid Bulk Disposal and Spill Management

This protocol applies to the pure compound or solid materials contaminated with it (e.g., spill absorbents, filter paper).

  • PPE & Site Isolation: Don chemical-resistant nitrile gloves (>0.11mm thickness), safety goggles, and a lab coat. For spills outside a fume hood, a NIOSH-approved respirator is mandatory due to inhalation risks[2]. Eliminate all ignition sources, as the solid is combustible[1].

  • Containment & Absorption: Do NOT use combustible materials like sawdust. Absorb liquid suspensions or cover solid spills with an inert material such as vermiculite, dry sand, or earth[6].

  • Collection: Carefully sweep up the material, avoiding dust generation. Place it into a heavy-duty, sealable hazardous waste container.

  • Decontamination: Triple-rinse the spill area and any "empty" source containers with a suitable halogenated solvent (e.g., dichloromethane)[6]. Add these rinsates to the liquid hazardous waste stream.

  • Self-Validation (TCLP): Before final handover to the disposal facility, ensure the waste profile is validated via the to confirm leachability parameters and properly code the waste for the EPA[6].

  • Storage & Handover: Label clearly as "Hazardous Waste: Toxic Solid, Environmental Hazard (Chloroaniline derivative)" and store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers or acids[1][2].

Protocol B: Managing Deprotection Waste Streams (Liquid)

In drug development, 3-Triisopropylsilyloxy-4-chloroaniline is frequently subjected to deprotection to yield 3-hydroxy-4-chloroaniline. Cleaving the robust TIPS group requires aggressive reagents like Tetrabutylammonium fluoride (TBAF) or Hydrofluoric acid-pyridine (HF·pyr)[4][7]. The resulting waste is highly dangerous.

  • Reaction Quenching: Quench the TBAF or HF reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C[5][7]. Causality: This neutralizes residual HF and prevents runaway exothermic reactions, though it causes strong CO₂ evolution[5].

  • Phase Separation: Extract the organic products using an appropriate solvent (e.g., Ethyl Acetate).

  • Aqueous Waste Segregation (CRITICAL): The aqueous layer now contains high concentrations of fluoride ions and trace chloroaniline. Do not mix with standard aqueous waste or store in glass containers. Fluoride ions will rapidly etch glass, leading to catastrophic container failure and toxic exposure[4][7].

  • Self-Validation (pH & Integrity): Verify the aqueous layer is neutralized (pH 7-8) using indicator strips. Store strictly in High-Density Polyethylene (HDPE) or Nalgene containers[7].

  • Organic Waste Segregation: The organic layer containing the cleaved triisopropylsilyl fluoride (TIPS-F) byproduct and trace chloroaniline must be routed to a dedicated "Halogenated Organic Waste" stream[8].

Waste Routing Visualization

To prevent cross-contamination and ensure regulatory compliance, follow this logical routing matrix for all materials contacting 3-Triisopropylsilyloxy-4-chloroaniline.

WasteRouting A 3-TIPS-4-chloroaniline Waste Source B Solid Bulk / Spill Absorbent A->B C Liquid Reaction Waste A->C D Incineration (EPA RCRA Hazardous) B->D Direct E Contains Fluoride (TBAF/HF)? C->E F Segregate in Plastic (HF Compatible) E->F Yes G Halogenated Organic Waste Stream E->G No F->D G->D

Waste segregation and disposal workflow for 3-TIPS-4-chloroaniline.

References

  • 4-CHLOROANILINE HAZARD SUMMARY. NJ.gov.[Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.gov.[Link]

  • Silyl ether. Wikipedia.[Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library.[Link]

  • Hazardous Waste Listings. EPA.gov. [Link]

Sources

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